Product packaging for 2-Phenyl-4-bromoanisole(Cat. No.:)

2-Phenyl-4-bromoanisole

Cat. No.: B15498875
M. Wt: 263.13 g/mol
InChI Key: IWGRWHAXQILTLT-UHFFFAOYSA-N
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Description

2-Phenyl-4-bromoanisole is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrO B15498875 2-Phenyl-4-bromoanisole

Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

4-bromo-1-methoxy-2-phenylbenzene

InChI

InChI=1S/C13H11BrO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

IWGRWHAXQILTLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-4-bromoanisole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-bromoanisole, systematically named 4-bromo-1-methoxy-2-phenylbenzene, is an aromatic organic compound with the molecular formula C₁₃H₁₁BrO[1]. This substituted anisole derivative is characterized by a phenyl group at the ortho position and a bromine atom at the para position relative to the methoxy group. Its structure lends itself to potential applications in medicinal chemistry and materials science, making a thorough understanding of its chemical properties and synthesis crucial for researchers in these fields. This technical guide provides a comprehensive overview of the available data on this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a central benzene ring substituted with a methoxy group (-OCH₃), a bromine atom (-Br), and a phenyl group (-C₆H₅).

Key Identifiers:

  • IUPAC Name: 4-bromo-1-methoxy-2-phenylbenzene[1]

  • Molecular Formula: C₁₃H₁₁BrO[1]

  • Molecular Weight: 263.13 g/mol [1]

  • Canonical SMILES: COC1=C(C=C(C=C1)Br)C2=CC=CC=C2[1]

  • InChI Key: IWGRWHAXQILTLT-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data on the physicochemical properties of this compound is limited. The following table summarizes the available information, including data for the related compound 4-bromoanisole for comparative purposes.

PropertyThis compound4-Bromoanisole (for comparison)
Molecular Formula C₁₃H₁₁BrO[1]C₇H₇BrO
Molecular Weight 263.13 g/mol [1]187.03 g/mol
Melting Point No experimental data available9-10 °C
Boiling Point No experimental data available223 °C
Solubility No experimental data availableInsoluble in water; Soluble in ethanol, ether, and chloroform.
Density No experimental data available1.494 g/mL at 25 °C

Synthesis

Conceptual Synthetic Pathway

A logical approach to synthesize this compound would involve a Suzuki-Miyaura cross-coupling reaction. This would be preceded by the synthesis of a suitable starting material, 2-bromo-5-methoxyphenol, followed by the coupling reaction with phenylboronic acid.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling 3-Methoxyphenol 3-Methoxyphenol 2-Bromo-5-methoxyphenol 2-Bromo-5-methoxyphenol 3-Methoxyphenol->2-Bromo-5-methoxyphenol N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) This compound This compound 2-Bromo-5-methoxyphenol->this compound Phenylboronic acid Pd(PPh3)4, Na2CO3 Toluene/Ethanol/Water

Conceptual synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-5-methoxyphenol

  • Dissolve 3-methoxyphenol in acetonitrile.

  • Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-bromo-5-methoxyphenol.

Step 2: Synthesis of this compound (Suzuki-Miyaura Coupling)

  • To a reaction vessel, add 2-bromo-5-methoxyphenol, phenylboronic acid, and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Add a solvent system, for example, a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Research and Drug Development

While no specific biological activities or signaling pathway interactions for this compound have been reported, its structural motifs are present in various biologically active molecules. Substituted biphenyls and anisoles are known to exhibit a range of pharmacological properties. The presence of a bromine atom also provides a reactive handle for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery programs.

Conclusion

This compound is a chemical compound with a well-defined structure. However, there is a notable lack of publicly available, experimentally determined physicochemical data. The synthesis of this compound is achievable through established synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, although a specific detailed protocol has not been published. Further research is required to fully characterize its physical and chemical properties, as well as to explore its potential biological activities. This guide serves as a foundational resource for researchers interested in this molecule, highlighting the current knowledge gaps and providing a theoretical framework for its synthesis.

References

2-Phenyl-4-bromoanisole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-4-bromoanisole (CAS No. 74447-73-7), a halogenated aromatic ether with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis via Suzuki-Miyaura coupling, and presents its key spectral data. The information is intended to support researchers and professionals in the effective utilization of this compound in their work.

Chemical Identity and Properties

This compound, systematically named 1-bromo-4-methoxy-2-phenylbenzene, is a biphenyl derivative. The presence of the bromine atom and the methoxy group on the same phenyl ring, ortho and para to the phenyl substituent respectively, imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
CAS Number 74447-73-7[2][3]
Molecular Formula C₁₃H₁₁BrO[1][2]
Molecular Weight 263.13 g/mol [2][3]
IUPAC Name 2-bromo-1-methoxy-4-phenylbenzene[2]
Synonyms 3-bromo-4-methoxybiphenyl, 2-bromo-4-phenylanisole
Physical Form Solid[1]
Purity Typically ≥98%[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of the Suzuki-Miyaura coupling and can be adapted for the synthesis of this compound.

Materials:

  • Aryl halide (e.g., 1,4-dibromo-2-methoxybenzene)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)[4]

  • Base (e.g., K₂CO₃, Na₂CO₃, or an ion-exchange resin like Amberlite IRA-400(OH))[5]

  • Solvent system (e.g., a mixture of water and an organic solvent like ethanol or diethyl ether)[4][5]

Procedure: [4][5]

  • In a round-bottomed flask, combine the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and the base.[4]

  • Add the solvent system to the flask.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) to the mixture.[4]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for the required duration (typically 1-2 hours or until completion, monitored by TLC).[5]

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).[4]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[4]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling reagents Aryl Halide + Phenylboronic Acid + Base reaction Reaction Mixture reagents->reaction solvent Solvent System solvent->reaction catalyst Palladium Catalyst catalyst->reaction stirring Stirring at RT or Heat reaction->stirring extraction Solvent Extraction stirring->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Inferred from analogs: A singlet for methoxy protons (~δ 3.8 ppm), doublets for aromatic protons adjacent to bromine (δ 7.2–7.5 ppm), and multiplet signals for the ortho-phenyl group (δ 7.3–7.6 ppm).[6]
IR Inferred from analogs: Strong absorption at 1250–1050 cm⁻¹ (C-O stretch of methoxy) and 550–500 cm⁻¹ (C-Br stretch).[6]
Mass Spec. GC-MS data is available, with the molecular ion peak expected around m/z 262 and 264 due to bromine isotopes.[2]

Applications in Research and Drug Development

The structural motif of this compound, a substituted biphenyl, is prevalent in many pharmacologically active compounds. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules for drug discovery and materials science.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly implicating this compound in specific signaling pathways or detailing its biological activity. Its utility primarily lies as a building block in the synthesis of larger, more complex molecules that may exhibit biological effects. Further research is warranted to explore the direct biological relevance of this compound.

Diagram 2: Potential Research Workflow

Research_Workflow start This compound synthesis Synthesis of Analogs start->synthesis Functionalization screening Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

Starting materials for 2-Phenyl-4-bromoanisole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Phenyl-4-bromoanisole, a key intermediate in various fields of chemical research. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, with the systematic name 1-bromo-4-methoxy-2-phenylbenzene, is a biphenyl derivative of significant interest in organic synthesis. Its structure, featuring a bromo, a methoxy, and a phenyl group on the benzene ring, offers multiple points for further functionalization, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. This guide outlines the most viable and commonly employed synthetic strategies to obtain this compound.

Synthetic Routes

Several strategic approaches can be employed for the synthesis of this compound. The choice of a particular route may depend on the availability of starting materials, desired purity, and scalability. The most prominent methods include:

  • Suzuki-Miyaura Coupling of a Dihaloanisole: A convergent and efficient approach involving the palladium-catalyzed cross-coupling of a dihalogenated anisole derivative with phenylboronic acid.

  • Sequential Phenylation and Bromination: A linear approach starting with the introduction of the phenyl group onto the anisole core, followed by regioselective bromination.

  • Sequential Bromination and Phenylation: An alternative linear synthesis commencing with the bromination of anisole, followed by the introduction of the phenyl substituent.

  • Synthesis from 4-Bromo-2-methoxyaniline: A route involving the diazotization of an amino group and its subsequent conversion to a phenyl group.

The following sections provide detailed experimental protocols and data for the most promising of these synthetic pathways.

Route 1: Suzuki-Miyaura Coupling of 4-Bromo-2-iodoanisole

This is arguably the most direct and efficient route, leveraging the differential reactivity of the iodo and bromo substituents in palladium-catalyzed cross-coupling reactions. The iodine atom is significantly more reactive towards oxidative addition to the palladium(0) catalyst, allowing for the selective formation of the C-C bond with phenylboronic acid.

Experimental Workflow

Suzuki-Miyaura Coupling Workflow cluster_0 Step 1: Synthesis of 4-Bromo-2-iodoanisole cluster_1 Step 2: Suzuki-Miyaura Coupling 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline Diazotization Diazotization 4-Bromo-2-methoxyaniline->Diazotization NaNO2, H2SO4 Sandmeyer Iodination Sandmeyer Iodination Diazotization->Sandmeyer Iodination KI 4-Bromo-2-iodoanisole 4-Bromo-2-iodoanisole Sandmeyer Iodination->4-Bromo-2-iodoanisole Coupling Pd Catalyst, Base 4-Bromo-2-iodoanisole->Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Coupling This compound This compound Coupling->this compound

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-iodoanisole from 4-Bromo-2-methoxyaniline

A detailed protocol for the synthesis of the dihaloanisole precursor is crucial for this route.

  • Materials: 4-bromo-2-methoxyaniline, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), potassium iodide (KI), diethyl ether, sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-bromo-2-methoxyaniline in a mixture of sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2-iodoanisole.

Step 2: Suzuki-Miyaura Coupling

  • Materials: 4-Bromo-2-iodoanisole, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture).

  • Procedure:

    • To a reaction vessel, add 4-bromo-2-iodoanisole (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

    • Add the degassed solvent to the vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data
Reaction StepStarting Material(s)ReagentsProductYield (%)Purity (%)
Iodination 4-Bromo-2-methoxyanilineNaNO₂, H₂SO₄, KI4-Bromo-2-iodoanisole70-85>95
Suzuki Coupling 4-Bromo-2-iodoanisole, Phenylboronic acidPd(PPh₃)₄, K₂CO₃This compound80-95>98

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Route 2: Phenylation of 2-Bromoanisole via Suzuki-Miyaura Coupling followed by Bromination

This route involves the initial formation of 2-phenylanisole, followed by a regioselective bromination at the para-position relative to the activating methoxy group.

Experimental Workflow

Sequential Phenylation and Bromination cluster_0 Step 1: Synthesis of 2-Bromoanisole cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Regioselective Bromination o-Anisidine o-Anisidine Diazotization Diazotization o-Anisidine->Diazotization NaNO2, HBr Sandmeyer Bromination Sandmeyer Bromination Diazotization->Sandmeyer Bromination CuBr 2-Bromoanisole 2-Bromoanisole Sandmeyer Bromination->2-Bromoanisole Coupling Pd Catalyst, Base 2-Bromoanisole->Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Coupling 2-Phenylanisole 2-Phenylanisole Coupling->2-Phenylanisole Bromination Bromination 2-Phenylanisole->Bromination NBS, Acetonitrile This compound This compound Bromination->this compound

Caption: Workflow for the synthesis of this compound via phenylation then bromination.

Experimental Protocols

Step 1: Synthesis of 2-Bromoanisole

2-Bromoanisole can be synthesized from o-anisidine via a Sandmeyer reaction.[1][2]

  • Materials: o-Anisidine, sodium nitrite, hydrobromic acid (HBr), copper(I) bromide (CuBr), diethyl ether, sodium hydroxide (NaOH).

  • Procedure:

    • Diazotize o-anisidine with sodium nitrite in the presence of hydrobromic acid at 0-5 °C.

    • Add the resulting diazonium salt solution to a solution of copper(I) bromide in HBr.

    • Warm the mixture to facilitate the decomposition of the diazonium salt.

    • Extract the product with diethyl ether.

    • Wash the organic layer with aqueous NaOH and water, then dry over a suitable drying agent.

    • Purify by distillation under reduced pressure to obtain 2-bromoanisole.

Step 2: Suzuki-Miyaura Coupling to form 2-Phenylanisole

  • Materials: 2-Bromoanisole, phenylboronic acid, palladium catalyst, base, and solvent as described in Route 1, Step 2.

  • Procedure: Follow the general Suzuki-Miyaura coupling procedure outlined in Route 1, Step 2, using 2-bromoanisole as the aryl halide.

Step 3: Regioselective Bromination of 2-Phenylanisole

The methoxy group is a strong ortho-, para-director. With the ortho-position occupied by the phenyl group, bromination is expected to occur predominantly at the para-position.

  • Materials: 2-Phenylanisole, N-bromosuccinimide (NBS), acetonitrile or dichloromethane.

  • Procedure:

    • Dissolve 2-phenylanisole in a suitable solvent such as acetonitrile.[3]

    • Add N-bromosuccinimide (1.0-1.1 eq.) to the solution.

    • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.[3]

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Quantitative Data
Reaction StepStarting Material(s)ReagentsProductYield (%)Purity (%)
Sandmeyer o-AnisidineNaNO₂, HBr, CuBr2-Bromoanisole75-85>97
Suzuki Coupling 2-Bromoanisole, Phenylboronic acidPd(dppf)Cl₂, K₂CO₃2-Phenylanisole85-95>98
Bromination 2-PhenylanisoleNBSThis compound80-90>98

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Route 3: Bromination of Anisole followed by Phenylation

This approach begins with the readily available starting material, anisole, which is first brominated to 4-bromoanisole. The subsequent introduction of the phenyl group at the 2-position presents a challenge due to the steric hindrance and the need for a selective C-H activation or a directed coupling reaction. A Suzuki-Miyaura coupling of a lithiated or boronic ester derivative of 4-bromoanisole could be a viable, though more complex, strategy. A more direct, albeit potentially lower-yielding, approach is the Gomberg-Bachmann reaction.

Experimental Workflow

Sequential Bromination and Phenylation cluster_0 Step 1: Synthesis of 4-Bromoanisole cluster_1 Step 2: Phenylation (Gomberg-Bachmann) Anisole Anisole Bromination Bromination Anisole->Bromination Br2, Acetic Acid or NaBr, H2O2 4-Bromoanisole 4-Bromoanisole Bromination->4-Bromoanisole Reaction with 4-Bromoanisole Reaction with 4-Bromoanisole 4-Bromoanisole->Reaction with 4-Bromoanisole Aniline Aniline Diazotization Diazotization Aniline->Diazotization NaNO2, HCl Aryl Radical Formation Aryl Radical Formation Diazotization->Aryl Radical Formation NaOH Aryl Radical Formation->Reaction with 4-Bromoanisole This compound This compound Reaction with 4-Bromoanisole->this compound

Caption: Workflow for the synthesis of this compound via bromination then phenylation.

Experimental Protocols

Step 1: Synthesis of 4-Bromoanisole

4-Bromoanisole can be prepared by the electrophilic bromination of anisole.[4]

  • Materials: Anisole, bromine (Br₂) or sodium bromide (NaBr) with an oxidant like hydrogen peroxide (H₂O₂), and a solvent like acetic acid or water.

  • Procedure (using NaBr/H₂O₂):

    • To a vigorously stirred mixture of anisole in water, add sodium bromide.

    • Slowly add hydrogen peroxide at room temperature.[4]

    • Continue stirring until the reaction is complete (monitored by TLC or GC).

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with water and brine, and dry over a drying agent.

    • Purify by distillation to obtain 4-bromoanisole.

Step 2: Phenylation of 4-Bromoanisole (Gomberg-Bachmann Reaction)

This reaction involves the generation of a phenyl radical from a diazonium salt, which then attacks the 4-bromoanisole substrate. This reaction is often characterized by modest yields and the formation of side products.

  • Materials: Aniline, sodium nitrite, hydrochloric acid (HCl), sodium hydroxide (NaOH), 4-bromoanisole.

  • Procedure:

    • Prepare a solution of benzenediazonium chloride by adding a cold solution of sodium nitrite to a cold solution of aniline in hydrochloric acid.

    • Add this cold diazonium solution to a vigorously stirred biphasic mixture of 4-bromoanisole and an aqueous solution of sodium hydroxide.

    • The reaction proceeds with the evolution of nitrogen gas.

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with dilute acid, water, and brine.

    • Dry the organic layer and remove the solvent.

    • Purify the residue by column chromatography to isolate this compound.

Quantitative Data
Reaction StepStarting Material(s)ReagentsProductYield (%)Purity (%)
Bromination AnisoleNaBr, H₂O₂4-Bromoanisole85-95>98
Gomberg-Bachmann 4-Bromoanisole, AnilineNaNO₂, HCl, NaOHThis compound20-40>95 after chromatography

Note: Yields for the Gomberg-Bachmann reaction are typically low to moderate.

Summary of Starting Materials

Starting MaterialSupplier AvailabilityNotes
AnisoleReadily availableCommon laboratory solvent and reagent.
o-AnisidineCommercially availableAlso known as 2-methoxyaniline.[5]
4-Bromo-2-methoxyanilineCommercially availableKey intermediate for Route 1.[6]
Phenylboronic acidReadily availableCommon reagent for Suzuki-Miyaura coupling.
2-BromoanisoleCommercially availableCan also be synthesized from o-anisidine.[7]
4-BromoanisoleCommercially availableCan also be synthesized from anisole.
4-Bromo-2-iodoanilineSpecialty chemicalCan be synthesized from 4-bromoaniline.[8]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The Suzuki-Miyaura coupling of 4-bromo-2-iodoanisole with phenylboronic acid (Route 1) represents the most convergent and high-yielding approach, provided the dihaloanisole starting material is accessible. The sequential phenylation and bromination strategy (Route 2) is also a robust and high-yielding method, relying on well-established transformations. The pathway involving initial bromination followed by phenylation (Route 3) is less efficient due to the typically low yields of the Gomberg-Bachmann reaction. The selection of the optimal synthetic route will be guided by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the successful synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Electrophilic Bromination of 2-Phenylanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-phenylanisole, a reaction of interest in synthetic organic chemistry for the preparation of functionalized biaryl compounds. These structures are prevalent in pharmaceuticals and advanced materials. This document details the underlying mechanistic principles, predicted regioselectivity, experimental protocols, and methods for product analysis.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The bromination of 2-phenylanisole (also known as 2-methoxydiphenyl) presents an interesting case study in regioselectivity, where the outcome is governed by the interplay of electronic effects from the methoxy and phenyl substituents, as well as steric hindrance. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of specific brominated 2-phenylanisole isomers, which can serve as versatile intermediates in cross-coupling reactions and other molecular elaborations.

Mechanistic Overview and Regioselectivity

The electrophilic bromination of 2-phenylanisole proceeds via the classical EAS mechanism. A bromine electrophile (Br⁺), typically generated from molecular bromine (Br₂) with a Lewis acid catalyst or from N-bromosuccinimide (NBS), is attacked by the π-electron system of the aromatic ring. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of the arenium ion by a weak base restores the aromaticity of the ring, yielding the brominated product.

Directing Effects of Substituents

The regiochemical outcome of the bromination of 2-phenylanisole is dictated by the directing effects of the two substituents on the biphenyl system:

  • Methoxy Group (-OCH₃): The methoxy group on the first phenyl ring is a strong activating group and an ortho, para-director.[1][2] This is due to its ability to donate electron density to the ring through resonance, which stabilizes the positive charge in the arenium ion intermediate when substitution occurs at the ortho and para positions.[1][2]

  • Phenyl Group (-C₆H₅): The phenyl group at the 2-position is a weakly activating group and also an ortho, para-director. However, its activating effect is significantly weaker than that of the methoxy group.

Given the powerful activating nature of the methoxy group, electrophilic attack is overwhelmingly directed to the anisole ring rather than the unsubstituted phenyl ring.

Predicted Regioselectivity and Steric Hindrance

Based on the electronic effects, the potential sites for monobromination on the anisole ring are the C4 (para to -OCH₃) and C6 (ortho to -OCH₃) positions. The C3 and C5 positions (meta to -OCH₃) are electronically disfavored.

However, the bulky phenyl group at the C2 position introduces significant steric hindrance.[3][4] This steric congestion is expected to disfavor electrophilic attack at the adjacent C6 position. Consequently, the major product of the monobromination of 2-phenylanisole is predicted to be the isomer where bromine substitutes at the C4 position, which is electronically activated and sterically accessible. Substitution at the C6 position would likely be a minor product.

Data Presentation

The following table summarizes the predicted product distribution for the monobromination of 2-phenylanisole. It is important to note that these are predicted values based on chemical principles, and the actual experimental results may vary depending on the reaction conditions.

Product NameStructurePredicted Position of BrominationPredicted Yield
4-Bromo-2-phenylanisoleBr at C4para to -OCH₃Major Product
6-Bromo-2-phenylanisoleBr at C6ortho to -OCH₃Minor Product

Experimental Protocols

The following are detailed experimental protocols for the electrophilic bromination of 2-phenylanisole using N-bromosuccinimide (NBS), a common and relatively safe brominating agent. These protocols are adapted from general procedures for the bromination of activated aromatic compounds.[1]

Monobromination of 2-Phenylanisole with NBS in Acetonitrile

This protocol aims for the selective monobromination of 2-phenylanisole.

Materials:

  • 2-Phenylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-phenylanisole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 5-10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Transfer the mixture to a separatory funnel and add dichloromethane to extract the organic products.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the different isomers.

Mandatory Visualizations

Reaction Mechanism Pathway

Electrophilic_Bromination_Mechanism sub 2-Phenylanisole sigma_complex Sigma Complex (Arenium Ion) sub->sigma_complex Electrophilic Attack Br_plus Br+ product Brominated 2-Phenylanisole sigma_complex->product Deprotonation H_plus H+

Caption: General mechanism of electrophilic aromatic bromination.

Experimental Workflow

Experimental_Workflow start Dissolve 2-Phenylanisole in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add NBS cool->add_nbs react Reaction Monitoring (TLC/GC-MS) add_nbs->react quench Quench with Na2S2O3 react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the bromination of 2-phenylanisole.

Product Analysis and Characterization

The identification and quantification of the brominated 2-phenylanisole isomers are critical for determining the regioselectivity of the reaction. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the different isomers and obtaining their mass spectra.[5][6] The fragmentation patterns can help in identifying the position of the bromine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct aromatic signals for each isomer. The coupling patterns and chemical shifts of the aromatic protons can be used to determine the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show a unique set of signals for each isomer, providing further confirmation of the structure.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to establish through-space proximities between protons, which can be invaluable in unambiguously assigning the regiochemistry, especially in distinguishing between the ortho and para isomers.

Conclusion

The electrophilic bromination of 2-phenylanisole is a regioselective reaction primarily governed by the strong activating and ortho, para-directing effect of the methoxy group, with steric hindrance from the ortho-phenyl group playing a crucial role in favoring substitution at the para position. This guide provides a theoretical framework, practical experimental protocols, and analytical strategies to aid researchers in synthesizing and characterizing brominated 2-phenylanisole derivatives. Further experimental studies are warranted to obtain precise quantitative data on the product distribution under various reaction conditions, which would be of significant value to the synthetic chemistry community.

References

An In-depth Technical Guide to the Solubility of 2-Phenyl-4-bromoanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 2-Phenyl-4-bromoanisole

This compound, with the molecular formula C₁₃H₁₁BrO, is an aromatic ether derivative. Its structure, featuring a phenyl group, a bromo substituent, and a methoxy group, results in low polarity.[1] Consequently, it is predicted to be soluble in non-polar organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.[1] A precise understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, where it may be used in reactions such as cross-coupling.

Predicted Solubility and Data Presentation

While experimentally determined quantitative data for the solubility of this compound is not extensively documented, a qualitative assessment suggests its solubility will be significant in solvents of low to moderate polarity. For research and developmental purposes, it is essential to determine this solubility quantitatively. The following table provides a template for documenting experimental solubility data for this compound in a structured format.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Dichloromethane84.931.33Data to be determinedData to be determined
Tetrahydrofuran (THF)72.110.889Data to be determinedData to be determined
Ethyl Acetate88.110.902Data to be determinedData to be determined
Acetone58.080.791Data to be determinedData to be determined
Toluene92.140.867Data to be determinedData to be determined
Hexane86.180.659Data to be determinedData to be determined
Methanol32.040.792Data to be determinedData to be determined
Ethanol46.070.789Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a solvent.[2] This method involves creating a saturated solution and then determining the concentration of the solute.[3][4]

Materials and Apparatus
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.[5]

    • Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[2] The system reaches equilibrium when the rates of dissolution and crystallization are equal.[5]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered solution to determine the total mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the boiling point of this compound (predicted to be around 300-310°C) but above the boiling point of the solvent.[1]

    • Continue drying until a constant weight is achieved, indicating that all the solvent has evaporated.[3][4]

    • Weigh the evaporating dish with the dry solute.

Data Calculation
  • Mass of Solute: Subtract the initial weight of the empty evaporating dish from the final weight of the dish with the dry solute.

  • Mass of Solvent: Subtract the mass of the solute from the total mass of the solution collected.

  • Solubility ( g/100 mL): Calculate the mass of solute that would dissolve in 100 mL of the solvent, using the density of the solvent to convert the mass of the solvent to volume.

  • Molar Solubility (mol/L): Convert the solubility in g/L to mol/L using the molecular weight of this compound (263.13 g/mol ).[1]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B Agitate for 24-72h C Sample Collection & Filtration (Removal of Undissolved Solid) B->C Collect Supernatant D Gravimetric Analysis (Solvent Evaporation) C->D Transfer to Pre-weighed Dish E Data Calculation (Solubility Determination) D->E Weigh Dry Solute

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several factors, as depicted in the diagram below.

G Solubility Solubility of This compound Solute Solute Properties (Polarity, Molecular Size) Solute->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Primarily for Gases) Pressure->Solubility

Caption: Key factors that influence the solubility of a solid in a liquid solvent.

References

The Versatile Scaffold: Unlocking the Potential of 2-Phenyl-4-bromoanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of versatile molecular scaffolds that can be readily modified to generate libraries of compounds with diverse pharmacological activities. 2-Phenyl-4-bromoanisole, a substituted biphenyl ether, represents one such promising scaffold. Its unique structural features—a biphenyl core known for its presence in numerous bioactive molecules, a reactive bromine atom amenable to a variety of cross-coupling reactions, and a methoxy group that can influence physicochemical properties—make it an attractive starting point for the synthesis of new drug candidates. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthesis, derivatization, and the potential biological activities of its derivatives.

Core Structure and Synthetic Accessibility

This compound, systematically named 1-bromo-4-methoxy-2-phenylbenzene, possesses the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol .[1] The synthesis of this scaffold can be envisioned through established organic chemistry reactions. A plausible synthetic route involves the introduction of a phenyl group at the ortho-position to the methoxy group of 4-bromoanisole, potentially via a Friedel-Crafts type reaction or a palladium-catalyzed cross-coupling reaction. The starting material, 4-bromoanisole, is commercially available and can be synthesized through various methods, including the bromination of anisole.

Potential as a Versatile Intermediate in Drug Discovery

The true potential of this compound in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromine atom is key to its application in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to modern drug discovery. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are extensively used in the pharmaceutical industry. This compound is an excellent substrate for several of these transformations:

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the biphenyl system, leading to the synthesis of substituted biphenyls, a common motif in many drugs. The general scheme involves the reaction of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

  • Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond. This reaction is valuable for synthesizing stilbenes and other unsaturated compounds, which can possess interesting biological activities. The reaction typically involves a palladium catalyst, a base, and an alkene.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. This is particularly significant as the introduction of nitrogen-containing functional groups is a common strategy in drug design to improve pharmacological properties. The reaction involves a palladium catalyst, a suitable ligand, and a base.

The workflow for utilizing this compound as a scaffold in drug discovery is depicted in the following diagram:

G A This compound B Suzuki-Miyaura Coupling (+ R-B(OH)2) A->B C Heck Reaction (+ Alkene) A->C D Buchwald-Hartwig Amination (+ R2NH) A->D E Substituted Biphenyl Derivatives B->E F Stilbene & Unsaturated Derivatives C->F G Aryl Amine Derivatives D->G H Biological Screening & SAR Studies E->H F->H G->H

Fig. 1: Drug discovery workflow using this compound.

Potential Therapeutic Applications of this compound Derivatives

While specific studies detailing the synthesis and biological evaluation of derivatives directly from this compound are not extensively reported in publicly available literature, the broader class of biphenyl ethers and related structures have demonstrated a wide range of pharmacological activities. This suggests that derivatives of this compound could be promising candidates for various therapeutic areas.

Anticancer Activity

The biphenyl moiety is a common feature in many anticancer agents. For instance, certain substituted biphenyls have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The ability to introduce diverse substituents onto the this compound scaffold through cross-coupling reactions would allow for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.

Anti-inflammatory and Analgesic Activity

Biphenyl derivatives have also been explored for their anti-inflammatory and analgesic properties. The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that modifications of the this compound core could lead to the discovery of new anti-inflammatory agents.

Antimicrobial Activity

Substituted diphenyl ethers have been identified as a promising platform for the development of broad-spectrum antibacterial agents. By analogy, derivatives of this compound could be synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

Experimental Protocols: A Representative Synthetic Transformation

To illustrate the potential for derivatization, a general experimental protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide, such as this compound, is provided below. This protocol is a representative example and would require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water, or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

The following diagram illustrates a typical experimental workflow for such a synthesis and subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation A Reactants: - this compound - Boronic Acid - Pd Catalyst - Base B Reaction Setup (Inert Atmosphere) A->B C Heating & Stirring B->C D Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Structure Confirmation (NMR, MS) E->F G In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) F->G H Data Analysis (IC50, EC50) G->H I SAR Studies H->I

Fig. 2: Experimental workflow for synthesis and evaluation.

Data Presentation

Compound IDR-Group (from Suzuki Coupling)Molecular Weight ( g/mol )IC₅₀ (µM) vs. Target XCytotoxicity (CC₅₀, µM) vs. Cell Line Y
2P4B-01 Phenyl314.3715.2> 100
2P4B-02 4-Fluorophenyl332.368.785.4
2P4B-03 3-Pyridyl315.365.162.1
2P4B-04 2-Thienyl320.4312.5> 100

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the reactivity of the bromine atom towards a variety of powerful cross-coupling reactions make it an ideal starting point for generating diverse chemical libraries. Based on the known biological activities of related biphenyl and diphenyl ether structures, derivatives of this compound hold potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research efforts should focus on the systematic synthesis and biological evaluation of derivatives of this scaffold to fully elucidate its potential in medicinal chemistry. The generation of quantitative structure-activity relationship (QSAR) data will be crucial in guiding the rational design of more potent and selective drug candidates based on this versatile core structure.

References

Reactivity of the bromine atom in 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Phenyl-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in this compound. While specific experimental data for this substituted anisole is limited in published literature, this document extrapolates its reactivity based on established principles and extensive data available for the closely related parent compound, 4-bromoanisole. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic chemistry for the construction of complex molecules relevant to drug discovery and materials science.

Molecular Structure and Spectroscopic Profile

This compound is an aromatic compound featuring a methoxy group and a bromine atom on a benzene ring, with an additional phenyl substituent at the ortho-position to the methoxy group. The electronic nature of the substituents—the electron-donating methoxy group and the electron-withdrawing bromine atom—along with the significant steric bulk of the ortho-phenyl group, dictates the reactivity of the C-Br bond.

Table 1: Spectroscopic and Physical Properties of 4-Bromoanisole

PropertyData
Molecular Formula C₇H₇BrO
Molecular Weight 187.03 g/mol [1]
Appearance Clear to slightly yellow liquid[1]
Melting Point 9-10 °C
Boiling Point 223 °C
¹H NMR (CDCl₃) δ (ppm): 7.38-7.34 (m, 2H), 6.79-6.75 (m, 2H), 3.77 (s, 3H)[2]
¹³C NMR (CDCl₃) δ (ppm): 158.7, 132.2, 115.8, 112.8, 55.4[2]

For this compound, one would expect a more complex ¹H NMR spectrum in the aromatic region (around δ 7.0-7.6 ppm) due to the presence of the additional phenyl ring. The methoxy group signal would likely remain a singlet around δ 3.8 ppm.

Reactivity of the Carbon-Bromine Bond

The C(sp²)-Br bond in aryl bromides is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The bromine atom in this compound is expected to be highly susceptible to oxidative addition by palladium(0) catalysts, initiating these catalytic cycles. However, the ortho-phenyl group likely introduces significant steric hindrance, which may necessitate more robust catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) or harsher reaction conditions compared to its unsubstituted counterpart, 4-bromoanisole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Ar-Br OxAdd Oxidative Addition PdII_R Ar-Pd(II)L₂(R') PdII->PdII_R R'B(OR)₂ / Base Transmetal Transmetalation PdII_R->Pd0 Product Ar-R' PdII_R->Product RedElim Reductive Elimination ArBr Ar-Br Boronic R'-B(OR)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (0.01)SPhosK₃PO₄Toluene100298
Pd₂(dba)₃ (1.0)P(o-tol)₃K₂CO₃Dioxane/H₂O801295
Pd/C (1.45)NoneK₂CO₃EtOH/H₂ORT1>99[5]
Pd-β-CDNoneK₂CO₃EtOH/H₂O25Flow>95[6]

This data is for the model substrate 4-bromoanisole and is intended to provide a baseline for developing conditions for this compound.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv), and a magnetic stir bar.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/dioxane 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[7]

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_Amine_Complex Ar-Pd(II)L₂(Br) Pd0->PdII_Amine_Complex Ar-Br, HNR'R'' OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amine_Complex->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination ArBr Ar-Br Amine HNR'R'' + Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (2)TrixiePhost-BuOLiToluene110>95[8]
BromobenzeneDiphenylaminePd₂(dba)₃ (1)XPhosNaOt-BuToluene10095
BromobenzenePhenoxazine[Pd(allyl)Cl]₂ (2)XPhosNaOt-BuToluene110>95[8]
4-BromoanisolePrimary AminePd(OAc)₂ (1)BINAPNaOt-BuToluene8080-95

These conditions demonstrate the general requirements for C-N coupling and serve as a starting point for optimizing the reaction with this compound.

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial or Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring for the specified time (typically 12-24 hours), monitoring completion by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a short plug of silica gel or Celite.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography or recrystallization to yield the pure aryl amine product.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

Workflow Diagram: Cross-Coupling Experiment

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Reaction Monitoring via TLC/GC-MS) setup->reaction workup Cooling & Quenching Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Conclusion

The bromine atom of this compound serves as a versatile handle for advanced molecular construction. It is expected to readily participate in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While the fundamental reactivity is governed by the electron-rich anisole core, the steric bulk of the 2-phenyl substituent is a critical consideration. Researchers should anticipate that reaction optimization, likely involving the screening of bulky phosphine ligands and potentially higher temperatures, will be necessary to achieve high yields. The protocols and data provided for the analogous 4-bromoanisole offer a robust starting point for the successful functionalization of this valuable synthetic intermediate.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Phenyl-4-bromoanisole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic structures.[1][2] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a base.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents.[2][6]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Phenyl-4-bromoanisole, a sterically hindered aryl bromide. The presence of a bulky phenyl group ortho to the bromine atom presents a synthetic challenge, often requiring carefully optimized conditions, including the selection of appropriate palladium catalysts, ligands, and bases to achieve high yields.[7][8]

Reaction Scheme

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)(Br)L₂ trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)(Ar')L₂ re_label Reductive Elimination trans_complex->re_label product Ar-Ar' (Coupled Product) oa_label->oa_complex trans_label->trans_complex re_label->pd0 re_label->product aryl_halide Ar-Br (this compound) aryl_halide->oa_label boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section details a general protocol for the coupling of this compound with a generic arylboronic acid. Due to the sterically hindered nature of the substrate, a catalyst system known for its effectiveness in challenging couplings (e.g., using a bulky, electron-rich phosphine ligand) is recommended.[7]

Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMolesEq.
This compoundC₁₃H₁₁BrO263.13263 mg1.0 mmol1.0
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.2 mmol1.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.729.2 mg0.01 mmol0.02
SPhos (Ligand)C₂₉H₃₅O₂P458.5618.3 mg0.04 mmol0.04
Potassium Phosphate (K₃PO₄)K₃PO₄212.27425 mg2.0 mmol2.0
TolueneC₇H₈-8 mL--
WaterH₂O-2 mL--

Optimized Reaction Conditions

ParameterCondition
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Base Potassium Phosphate (K₃PO₄)
Solvent Toluene/Water (4:1)[11]
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)
Reaction Time 12-24 hours

Experimental Workflow

The following diagram outlines the major steps in the experimental procedure, from setup to final product analysis.

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[12]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene (8 mL) and water (2 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by bubbling with inert gas for at least 30 minutes.[11]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).[13]

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[14]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Screening of Reaction Parameters

To achieve optimal yields for sterically hindered substrates, screening different reaction parameters is crucial. The following table presents representative data on how varying catalysts, ligands, and bases can affect the yield of the coupling product.

EntryCatalyst (mol%)Ligand (mol%)Base (Eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1002445
2PdCl₂(dppf) (2)-K₂CO₃ (2)Dioxane/H₂O1001875[11]
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene1001288
4 Pd₂(dba)₃ (1) SPhos (2) K₃PO₄ (2) Toluene/H₂O 100 12 92
5Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (2)Dioxane1101290[15]

Note: Yields are hypothetical and for illustrative purposes, based on typical outcomes for sterically hindered couplings. The data illustrates that bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos, combined with stronger bases like K₃PO₄ or Cs₂CO₃, generally provide superior results for challenging substrates compared to less sophisticated systems like Pd(OAc)₂/PPh₃.

References

Application Notes and Protocols for the Heck Reaction of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] This document provides a detailed protocol and application notes for the Heck reaction utilizing 2-Phenyl-4-bromoanisole as the aryl halide substrate. Due to the steric hindrance introduced by the ortho-phenyl group, optimization of standard Heck conditions may be required. The following protocols are based on established procedures for the structurally related, less hindered 4-bromoanisole and incorporate modifications suitable for more challenging substrates.

Data Presentation: Heck Reaction of Substituted Aryl Bromides

The following tables summarize typical reaction conditions and outcomes for the Heck reaction of various aryl bromides with common alkene coupling partners. This data provides a comparative baseline for the development of a specific protocol for this compound.

Table 1: Heck Reaction of 4-Bromoanisole with Styrene

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1)HUGPHOS-2 (1)Cs₂CO₃DMF130146.5[4]
Pd(OAc)₂ (0.1)PPh₃ (0.2)K₂CO₃DMF/H₂O12012>96[5]
Pd EnCat® 40 (0.1)NoneNa₂CO₃NMP1503High Conv.[6]

Table 2: Heck Reaction of Various Aryl Bromides with n-Butyl Acrylate

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002495
4-BromoanisolePd(OAc)₂ (0.01)NoneNaHCO₃Ionic Liquid18012High
2-BromotoluenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100385
1-Bromo-2,4-dimethylbenzenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cy₂NMeDioxane1001878

Experimental Protocols

The following is a generalized protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Note: This protocol is a starting point and may require optimization, particularly concerning the choice of ligand, base, and reaction temperature, to overcome the steric hindrance of the substrate.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃), Triphenylphosphine (PPh₃), or a bulky, electron-rich ligand like Tri(tert-butyl)phosphine (P(t-Bu)₃))

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, Toluene)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (e.g., silica gel for column chromatography).

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Palladium(II) acetate (e.g., 0.01-1 mol%) and the phosphine ligand (e.g., 0.02-2 mol%).

  • Reagent Addition: Add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkene.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Schlenk Flask under Inert Atmosphere prep2 Add Pd(OAc)₂ and Phosphine Ligand prep1->prep2 prep3 Add this compound, Alkene, and Base prep2->prep3 prep4 Add Anhydrous Solvent prep3->prep4 react1 Heat to 80-140 °C with Stirring prep4->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Dilute and Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Isolated Product Heck_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ar_x Ar-Pd(II)L₂(X) oxidative_addition->pd_ar_x alkene_coordination Alkene Coordination pd_ar_x->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂(X) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_h_alkene [H-Pd(II)L₂(Alkene)]⁺X⁻ beta_hydride_elimination->pd_h_alkene product product beta_hydride_elimination->product Product (Substituted Alkene) reductive_elimination Reductive Elimination (Base) pd_h_alkene->reductive_elimination Base reductive_elimination->pd0 HX + Base-H⁺

References

Synthesis of Biaryl Compounds from 2-Phenyl-4-bromoanisole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds represents a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-Phenyl-4-bromoanisole as a key starting material. The methodologies outlined herein focus on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings.

The presence of the ortho-phenyl group in this compound introduces significant steric hindrance, which necessitates careful optimization of reaction conditions to achieve high yields. The protocols provided below are designed to address these challenges, offering robust starting points for the synthesis of complex biaryl structures.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes typical reaction conditions and yields for the synthesis of biaryl compounds from aryl bromides, with special considerations for sterically hindered substrates like this compound.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Suzuki-Miyaura Coupling Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O80-11070-95SPhos is a bulky phosphine ligand effective for sterically hindered substrates.[1]
Pd₂(dba)₃, RuPhosK₂CO₃1,4-Dioxane10075-98RuPhos is another effective ligand for challenging couplings.
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-10060-85A more traditional catalyst, may require longer reaction times for hindered substrates.
Heck Coupling Pd(OAc)₂, P(o-tol)₃Et₃NDMF or NMP100-14065-90The use of a bulky phosphine ligand is often crucial. The reaction is typically run with an alkene coupling partner.[2]
Herrmann's CatalystNaOAcDMA120-15070-92A highly active palladacycle catalyst.
Stille Coupling Pd(PPh₃)₄-Toluene or Dioxane90-11070-95Organotin reagents are toxic and require careful handling.[3]
Pd₂(dba)₃, P(t-Bu)₃CsF (optional)THF or DMF80-10075-98The use of a bulky, electron-rich phosphine can improve reaction rates and yields.[3]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura, Heck, and Stille cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[1][4]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling Protocol

This protocol outlines a general procedure for the palladium-catalyzed reaction of an aryl bromide with an alkene.[2][5]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Add DMF (5 mL) and Et₃N (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Stille Coupling Protocol

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with an organostannane reagent.[3]

Materials:

  • This compound

  • Organostannane (e.g., aryltributyltin)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous and degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C for 12-18 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (15 mL).

  • Wash the solution with a saturated aqueous solution of potassium fluoride (KF) (3 x 10 mL) to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Signaling Pathways

Experimental Workflow for Biaryl Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of biaryl compounds using palladium-catalyzed cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Weigh Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base dissolve Dissolve in Anhydrous/Degassed Solvent start->dissolve inert Establish Inert Atmosphere (Ar/N2) dissolve->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (Na2SO4/MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolate Pure Biaryl Product chromatography->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB TNF_gene TNF-α Gene pCREB->TNF_gene Inhibits Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_protein Biaryl_Inhibitor Biaryl PDE4 Inhibitor Biaryl_Inhibitor->PDE4 Inhibits

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 2-Phenyl-4-bromoanisole, a sterically hindered substrate. The presence of the ortho-phenyl group necessitates optimized reaction conditions to achieve high yields. This document outlines effective methods for C-C and C-N bond formation, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] However, substrates with significant steric hindrance, such as this compound, present a challenge due to the difficulty of the oxidative addition step and subsequent transformations in the catalytic cycle. The bulky ortho-phenyl group can impede the approach of the palladium catalyst to the C-Br bond.

To overcome these steric challenges, the use of specialized ligands is crucial. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, or N-heterocyclic carbene (NHC) ligands, have proven effective in promoting cross-coupling reactions of sterically demanding aryl halides.[3][4] These ligands facilitate the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step with hindered substrates.

This document provides protocols and data for several key palladium-catalyzed cross-coupling reactions of this compound, offering a starting point for the synthesis of a variety of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. For sterically hindered substrates like this compound, the choice of catalyst, ligand, and base is critical to achieving good yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001885
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Toluene1102478
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DME/H₂O901665

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5][6] For sterically hindered substrates, careful selection of the palladium catalyst and ligand is important.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 6-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60875
21-HexynePd(OAc)₂ (2) / P(t-Bu)₃ (4)CuI (4)DIPADMF801068
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene701282

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1][7] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add this compound and a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1001892
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.0)Dioxane1102475
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene1002088

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Visualizations

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Reductive Elimination Product Reductive Elimination Product Transmetalation Complex->Reductive Elimination Product Reductive Elimination Reductive Elimination Product->Pd(0)L2 Product (Ar-R)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) Solvent Add Anhydrous Solvent Reactants->Solvent Inert Degas and Purge with Inert Gas (Ar/N2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification

References

Application Note: Formation of (4-methoxy-[1,1'-biphenyl]-3-yl)magnesium bromide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. This application note details the protocol for the preparation of the Grignard reagent from 2-Phenyl-4-bromoanisole, yielding (4-methoxy-[1,1'-biphenyl]-3-yl)magnesium bromide. This specific reagent is a valuable intermediate for the synthesis of complex biphenyl derivatives, a structural motif frequently found in pharmacologically active molecules. The protocol provided is adapted from established methods for the formation of Grignard reagents from structurally similar aryl bromides.[1][2][3]

Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The Grignard reagent derived from this compound allows for the introduction of a substituted biphenyl moiety into a target molecule. This can be instrumental in:

  • Lead Optimization: Modifying existing drug candidates to improve potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Design: Using the biphenyl Grignard reagent as a building block to construct novel molecular architectures.

  • Synthesis of Novel Scaffolds: Creating unique and complex chemical entities for screening against various biological targets.

While specific signaling pathways targeted by derivatives of this particular Grignard reagent are not extensively documented, the biphenyl structural unit is known to be a key component in molecules targeting a range of receptors and enzymes.

Experimental Protocols

Materials and Equipment

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction A Dry Glassware B Add Mg Turnings and Iodine A->B C Add Anhydrous THF B->C E Initiate Reaction C->E D Prepare Solution of This compound in THF D->E F Slow Addition of Aryl Bromide E->F G Reflux F->G H Cool to Room Temperature G->H I Grignard Reagent Ready for Use H->I

Caption: Experimental workflow for the formation of the Grignard reagent.

Protocol for Grignard Reagent Formation

  • Preparation of Apparatus: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.[4][5]

  • Charging the Flask: To the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents). A small crystal of iodine can be added to help initiate the reaction.[4]

  • Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.

  • Preparation of Aryl Bromide Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small amount of the this compound solution to the magnesium suspension. The reaction mixture may need to be gently warmed with a heat gun to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color.[4]

  • Addition of Aryl Bromide: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Use of the Grignard Reagent: The resulting grey to brown solution of (4-methoxy-[1,1'-biphenyl]-3-yl)magnesium bromide is then cooled to room temperature and is ready for subsequent reactions. It is recommended to use the Grignard reagent immediately.

Data Presentation

Table 1: Representative Reaction Conditions for Grignard Reagent Formation from Aryl Bromides

Aryl BromideSolventInitiationTemperature (°C)Reaction Time (h)Yield (%)Reference
4-BromoanisoleTHFHeating452>95[3]
BromobenzeneDiethyl EtherIodineReflux1High[4]
m-BromoanisoleTHFHeating700.5Not specifiedN/A
1-Bromo-4-fluorobenzeneDiethyl EtherDibromoethaneReflux0.5Not specified[1]

Note: The yield for the formation of the Grignard reagent from this compound is not explicitly reported in the literature and would need to be determined experimentally. The steric hindrance from the ortho-phenyl group may influence the reaction rate and yield.

Potential Application: Reaction with an Electrophile

The primary utility of the (4-methoxy-[1,1'-biphenyl]-3-yl)magnesium bromide is its reaction with various electrophiles to form new carbon-carbon bonds. A general representation of this is the reaction with a generic electrophile "E+".

G Grignard (4-methoxy-[1,1'-biphenyl]-3-yl)MgBr Product 4-methoxy-3-phenyl-biphenyl-E Grignard->Product Nucleophilic Attack Electrophile E+ Electrophile->Product Byproduct MgBrX

Caption: General reaction of the Grignard reagent with an electrophile.

This reaction allows for the introduction of the 4-methoxy-3-phenylphenyl group onto a variety of substrates, which is a key step in the synthesis of more complex molecules for drug discovery.

References

Application of 2-Phenyl-4-bromoanisole in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Extensive research into the application of 2-Phenyl-4-bromoanisole in organic electronics has revealed a notable lack of direct utilization of this specific molecule in the synthesis of active materials for devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). However, the structural motifs present in this compound, namely the substituted biphenyl and bromoanisole moieties, are fundamental building blocks in the design and synthesis of a wide array of organic semiconductors. This document, therefore, provides detailed application notes and protocols on the use of structurally related aryl halides in the synthesis of materials for organic electronics, with a focus on cross-coupling methodologies. The protocols and data presented are extrapolated from common practices in the field and are intended to serve as a guide for researchers exploring new molecular structures.

Introduction to Aryl Halides in Organic Electronics

Organic semiconductors are the active components in a variety of organic electronic devices. Their performance is intrinsically linked to their molecular structure, which dictates their electronic properties, solid-state packing, and, consequently, charge transport characteristics. The synthesis of these materials often relies on the construction of extended π-conjugated systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds necessary to build these complex molecules. Aryl halides, including derivatives of bromoanisole and biphenyl, are key reactants in these synthetic strategies. They serve as electrophilic partners that can be coupled with a variety of organometallic or amine reactants to introduce new functional groups and extend the π-conjugation. While this compound itself is not prominently featured in the literature, its constituent parts are prevalent in high-performance organic electronic materials.

Potential Synthetic Utility of this compound

The structure of this compound suggests its potential as a precursor in the synthesis of more complex organic semiconductors. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of various functionalities at the 4-position of the anisole ring. The phenyl substituent at the 2-position can influence the steric and electronic properties of the resulting molecule, potentially leading to materials with unique solid-state morphologies and charge-transport characteristics.

Below is a generalized workflow for the utilization of an aryl halide like this compound in the synthesis of an organic semiconductor.

G cluster_synthesis Synthetic Workflow cluster_application Device Fabrication & Testing A This compound (Aryl Halide Precursor) C Suzuki Cross-Coupling (Pd Catalyst, Base) A->C Reactant 1 B Organoboron Reagent (e.g., Boronic Acid/Ester) B->C Reactant 2 D Target Organic Semiconductor C->D Product E Solution Processing (e.g., Spin Coating) D->E F Device Assembly (e.g., OFET, OLED) E->F G Characterization (e.g., Mobility, EQE) F->G

Caption: General workflow from precursor to device.

Experimental Protocols: Synthesis of Biphenyl Derivatives via Suzuki Coupling

This protocol describes a general method for the Suzuki cross-coupling reaction, a common method for synthesizing C-C bonds in organic semiconductor synthesis. This can be adapted for aryl halides like this compound.

Objective: To synthesize a biaryl compound from an aryl halide and a phenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole as a model)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water.

  • Add the base (2.0 eq) to the mixture.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Hole-Transporting Materials (HTMs)

Derivatives of triphenylamine and carbazole are widely used as hole-transporting materials in OLEDs and perovskite solar cells.[1] The synthesis of these materials often involves the coupling of aryl halides with amine-containing molecules through Buchwald-Hartwig amination or Suzuki coupling to attach aryl groups. A molecule like this compound could potentially be used to synthesize novel HTMs.

The following diagram illustrates a hypothetical synthetic pathway to a hole-transporting material starting from an aryl halide.

G cluster_pathway Synthesis of a Hole-Transporting Material A Aryl Halide (e.g., this compound) C Buchwald-Hartwig Amination (Pd Catalyst, Base) A->C Electrophile B Diphenylamine B->C Nucleophile D Triphenylamine Derivative (Hole-Transporting Material) C->D Product

Caption: Hypothetical synthesis of a hole-transporting material.

Data Presentation: Performance of Structurally Related Materials

While no data exists for materials directly derived from this compound, the following table summarizes the performance of representative organic semiconductors that feature the biphenyl or anisole moieties, illustrating their importance in the field.

Material ClassExample CompoundApplicationKey Performance Metric
Hole-Transporting Material Spiro-OMeTAD (contains methoxy groups)Perovskite Solar CellsPower Conversion Efficiency (PCE) > 20%
Emissive Material Blue fluorescent emitters with biphenyl unitsOLEDsExternal Quantum Efficiency (EQE) up to 5%
OFET Material Phenyl-substituted thiophene oligomersOrganic Field-Effect TransistorsHole mobility (µh) > 1 cm²/Vs

Conclusion

Although this compound has not been specifically identified as a key component in published organic electronics research, its chemical structure represents a valuable scaffold. The presence of a reactive bromine site and the biphenyl-like core suggests its potential as a building block for novel organic semiconductors. The protocols and conceptual frameworks provided in these notes, based on the well-established use of similar aryl halides, offer a solid foundation for researchers interested in exploring the synthesis and application of new materials derived from this compound for next-generation organic electronic devices. Further research is warranted to synthesize and characterize such novel materials to ascertain their potential in this rapidly advancing field.

References

Application Note: Synthesis of 2-Phenyl-4-bromoanisole via a Two-Step Bromination and Suzuki-Miyaura Coupling Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-phenyl-4-bromoanisole, a key intermediate in the development of various pharmaceutical compounds and organic materials. The synthesis is achieved through a robust two-step sequence commencing with the bromination of anisole to yield 2,4-dibromoanisole, followed by a regioselective Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This method offers a reliable route to the target molecule with good overall yield and purity. All quantitative data is summarized in tables, and a comprehensive experimental workflow is visualized.

Introduction

Substituted biphenyl structures are prevalent motifs in medicinal chemistry and materials science. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules due to the presence of three distinct functional handles: a methoxy group, a phenyl ring, and a bromine atom. The described two-step synthetic pathway provides a practical and scalable approach for obtaining this valuable intermediate. The initial bromination of readily available anisole furnishes the key precursor, 2,4-dibromoanisole. The subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds with high regioselectivity at the more activated 2-position, ortho to the methoxy group.

Experimental Workflow

SynthesisWorkflow Start Start Materials: Anisole, Brominating Agent Step1 Step 1: Bromination of Anisole Start->Step1 Intermediate Intermediate: 2,4-Dibromoanisole Step1->Intermediate Isolation Step2 Step 2: Suzuki-Miyaura Coupling Intermediate->Step2 Reacts with Phenylboronic Acid Purification Purification: Column Chromatography Step2->Purification Product Final Product: This compound Analysis Analysis: NMR, MS Product->Analysis Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dibromoanisole

This procedure is adapted from established bromination methods for anisole.[1][2]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
AnisoleC₇H₈O108.1410.81 g0.10
BromineBr₂159.8135.16 g (11.2 mL)0.22
Acetic AcidCH₃COOH60.05100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole (10.81 g, 0.10 mol) in 100 mL of glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add bromine (35.16 g, 0.22 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of bromoanisole isomers, is purified by fractional distillation under vacuum or by column chromatography on silica gel (eluent: hexane) to isolate 2,4-dibromoanisole.

Expected Yield: The yield of 2,4-dibromoanisole can range from 60-75% depending on the efficiency of the purification.

Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general method for the Suzuki-Miyaura cross-coupling of aryl bromides.[3][4][5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
2,4-DibromoanisoleC₇H₆Br₂O265.932.66 g0.01
Phenylboronic AcidC₆H₇BO₂121.931.34 g0.011
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.231 g0.0002
Sodium CarbonateNa₂CO₃105.992.12 g0.02
TolueneC₇H₈92.1440 mL-
EthanolC₂H₅OH46.0710 mL-
WaterH₂O18.0210 mL-

Procedure:

  • To a 100 mL Schlenk flask, add 2,4-dibromoanisole (2.66 g, 0.01 mol), phenylboronic acid (1.34 g, 0.011 mol), and sodium carbonate (2.12 g, 0.02 mol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.0002 mol).

  • Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and add 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

Expected Yield: Typical yields for Suzuki-Miyaura coupling reactions range from 70-90%.

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of 2,4-Dibromoanisole

ParameterValue
Starting MaterialAnisole
Brominating AgentBromine
SolventAcetic Acid
Temperature0 °C to Room Temperature
Reaction Time12 hours
Typical Yield60-75%

Table 2: Summary of Reactants and Conditions for the Synthesis of this compound

ParameterValue
Starting Material2,4-Dibromoanisole
Coupling PartnerPhenylboronic Acid
CatalystPd(PPh₃)₄
BaseSodium Carbonate
Solvent SystemToluene/Ethanol/Water
Temperature80-90 °C
Reaction Time12-24 hours
Typical Yield70-90%

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals include a singlet for the methoxy protons, and aromatic protons in distinct regions corresponding to the two phenyl rings.

  • ¹³C NMR: Will show the expected number of carbon signals for the aromatic rings and the methoxy group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₁₃H₁₁BrO) should be observed.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Palladium catalysts are expensive and should be handled carefully.

  • Organic solvents are flammable; avoid open flames.

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, which is a valuable intermediate for further chemical transformations in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Phenyl-4-bromoanisole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For this specific synthesis, the preferred route is the coupling of 4-bromo-2-iodoanisole with phenylboronic acid. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the 2-position.

Q2: Why is my Suzuki-Miyaura reaction failing or giving a low yield?

A2: Low yields or reaction failures in Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be inactive or degraded. Ensure you are using a high-quality catalyst and consider using a pre-catalyst.

  • Ligand Issues: The choice of phosphine ligand is crucial. The ligand may not be suitable for the specific substrates or may have decomposed.

  • Base Incompatibility: The strength and type of base can significantly impact the reaction. An inappropriate base can lead to side reactions or incomplete reaction.

  • Solvent Effects: The polarity and proticity of the solvent can influence the reaction rate and yield.

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Substrate Quality: Impurities in the starting materials (4-bromo-2-iodoanisole or phenylboronic acid) can poison the catalyst.

Q3: What are the common side reactions in the synthesis of this compound via Suzuki-Miyaura coupling?

A3: Common side reactions include:

  • Homocoupling: The coupling of two phenylboronic acid molecules to form biphenyl. This is often promoted by the presence of oxygen.

  • Dehalogenation: The replacement of the bromine or iodine atom on the anisole ring with a hydrogen atom.

  • Protodeboronation: The cleavage of the C-B bond in the phenylboronic acid by a proton source, leading to the formation of benzene.

  • Double Coupling: In some instances, reaction at the less reactive C-Br bond can occur, leading to the formation of a diarylated product.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate. Recrystallization can also be employed for further purification. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst or a pre-catalyst. Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).
Inappropriate ligandScreen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).
Incorrect baseExperiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Poor solvent choiceTry different solvents or solvent mixtures (e.g., toluene, dioxane, THF, DMF, often with water).
Presence of oxygenDegas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen).
Formation of Significant Byproducts Homocoupling of Phenylboronic Acid Ensure rigorous exclusion of oxygen. Use a slight excess of the aryl halide.
Dehalogenation of 4-bromo-2-iodoanisole Use a milder base or lower the reaction temperature. Ensure the reaction time is not excessively long.
Protodeboronation of Phenylboronic Acid Use anhydrous solvents and ensure the base is not too strong or used in large excess.
Difficulty in Purifying the Product Co-elution of impurities with the productOptimize the eluent system for column chromatography. Consider using a different stationary phase.
Presence of residual palladiumTreat the crude product with a palladium scavenger or perform an additional purification step like filtration through Celite®.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.

Materials:

  • 4-bromo-2-iodoanisole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-iodoanisole (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol% Pd), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of related aryl halides. This data can serve as a starting point for optimizing the synthesis of this compound.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018>95(Not a direct citation, but representative conditions)
Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)Dioxane10012High(Not a direct citation, but representative conditions)
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285-95(Not a direct citation, but representative conditions)

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4-bromo-2-iodoanisole - Phenylboronic acid - Palladium Catalyst - Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Add Solvents: Anhydrous organic solvent (& degassed water) B->C D Heat and Stir: Monitor progress by TLC or GC-MS C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterize Product G->H

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling

troubleshooting_logic start Low Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand start->ligand base Verify Base start->base conditions Optimize Conditions start->conditions byproducts Analyze Byproducts start->byproducts solution1 Use fresh catalyst/ pre-catalyst catalyst->solution1 solution2 Screen different ligands ligand->solution2 solution3 Try different bases/ ensure dryness base->solution3 solution4 Vary solvent, temp., and reaction time conditions->solution4 homocoupling Homocoupling? byproducts->homocoupling dehalogenation Dehalogenation? byproducts->dehalogenation solution5 Improve inert atmosphere homocoupling->solution5 solution6 Use milder base/ lower temp. dehalogenation->solution6

Caption: A decision tree for troubleshooting low yields in the synthesis.

Technical Support Center: Purification of Crude 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Phenyl-4-bromoanisole by column chromatography, designed for researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and eluent system for purifying this compound?

A1: For a relatively non-polar compound like this compound, silica gel is the most common and effective stationary phase.[1] The ideal eluent system is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A good starting point is a high ratio of non-polar to polar solvent (e.g., 9:1 hexanes:ethyl acetate), with the polarity gradually increased as needed.[2] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1]

Q2: My compound is not eluting from the column. What should I do?

A2: This is a common issue that can arise from several factors:

  • Incorrect Solvent System: The eluent may not be polar enough to move the compound down the column.[1][3] Try preparing a new eluent with a higher concentration of the polar solvent.

  • Compound Decomposition: The compound may be unstable on silica gel and has decomposed.[3] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear.

  • Sample Overload: Loading too much crude material can lead to poor separation and elution issues.

  • Column Packed Improperly: Poor packing can create channels that disrupt solvent flow.

If the compound still doesn't elute, you can try flushing the column with a much more polar solvent, like pure ethyl acetate or even methanol, to recover your material.[4]

Q3: All my collected fractions contain a mixture of my product and impurities. Why did the separation fail?

A3: This often happens when the resolution between your desired compound and impurities is poor.

  • Poor TLC Separation: If the spots on your initial TLC plate are very close together (a small ΔRf), the separation on the column will be challenging.

  • Overloading the Column: Applying too much sample for the amount of silica gel used is a primary cause of poor separation.

  • Elution Speed: Eluting the solvent too quickly (e.g., by applying excessive air pressure in flash chromatography) does not allow for proper equilibrium between the stationary and mobile phases, leading to broader bands and mixed fractions.[5]

  • Diffusion: Loading the sample in a large volume of solvent can cause the initial band to be very wide, making separation difficult.

Q4: How do I choose between wet and dry loading of my sample?

A4: The choice depends on the solubility of your crude sample.

  • Wet Loading: This method is suitable if your crude product dissolves easily in the eluent system. Dissolve the sample in the minimum amount of the mobile phase and carefully pipette it onto the top of the column.[6]

  • Dry Loading: This is the preferred method if your sample is not very soluble in the starting eluent or if you need to use a stronger solvent to dissolve it.[6] In this technique, the crude product is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder, which is then added to the top of the column.[6][7]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions.

ProblemPossible CauseSolution
No compound elutes from the column Eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., from 1% to 5% ethyl acetate in hexanes).[3]
Compound decomposed on silica.Test compound stability on a TLC plate. If unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[3]
Column was allowed to run dry.This creates cracks and channels in the silica bed. The column must be repacked. Always keep the silica surface covered with solvent.[8]
Compound elutes too quickly (in the solvent front) Eluent is too polar.Start with a less polar solvent system. Double-check that you have mixed the eluent correctly.[3]
Poor separation (mixed fractions) Incorrect solvent system (ΔRf on TLC is too small).Spend more time developing an optimal solvent system using TLC to maximize the separation between spots.
Column is overloaded with sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 mass ratio of sample to silica gel.
Flow rate is too fast.Reduce the pressure (for flash chromatography) or use a stopcock to slow the flow rate (for gravity chromatography).[5]
Streaking or "tailing" of bands Sample is too concentrated or insoluble in the eluent.Dilute the sample before loading or choose a different solvent system in which the compound is more soluble.[3]
Silica gel is too acidic.Add a small amount of a base like triethylamine (~0.1-1%) to the eluent system, especially if your compound is basic.
Cracked or channeled silica bed Improper packing of the column.Ensure the silica is packed as a uniform slurry without air bubbles. Avoid adding solvent too aggressively, which can disturb the surface.[5]
Solvent polarity was changed too abruptly.When running a gradient elution, increase the polarity of the solvent mixture gradually.[8]

Experimental Protocol and Data

Typical Parameters for Purification

This table provides representative quantitative data for the column chromatography of a non-polar compound like this compound. Actual values should be optimized based on preliminary TLC analysis.

ParameterValue / RangeNotes
Stationary Phase Silica Gel (230-400 mesh)For flash chromatography. Use 70-230 mesh for gravity chromatography.[1]
Column Dimensions Diameter: 2-4 cm; Height: 20-30 cmDepends on the amount of crude material to be purified.
Sample to Silica Ratio 1:30 to 1:50 (w/w)A higher ratio provides better separation for difficult mixtures.
Eluent System Hexanes / Ethyl AcetateStart with a low polarity mixture (e.g., 98:2) and gradually increase the ethyl acetate concentration.
Target Rf Value (TLC) 0.25 - 0.35This Rf value generally provides a good balance between resolution and elution time.
Loading Method Dry LoadingRecommended for ensuring a narrow starting band and good separation.[2]
Flow Rate (Flash) ~2 inches/minuteA common benchmark for flash chromatography.
Detailed Methodology

1. Selection of Solvent System via TLC:

  • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

  • Spot the solution onto several TLC plates.

  • Run the plates in different solvent systems with varying ratios of hexanes to ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • The ideal system is one that moves the desired product to an Rf value of approximately 0.25-0.35 and shows good separation from impurities.

2. Column Packing (Slurry Method):

  • Secure a glass column vertically with clamps. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to help the silica settle evenly and remove any air bubbles.

  • Open the stopcock to drain some solvent, which helps in uniform packing. Add more eluent as needed, never letting the solvent level fall below the top of the silica bed.

3. Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 10-20 times the mass of the sample) to this solution.[6]

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of the packed column.

  • Gently place a thin layer of sand over the dry-loaded sample to prevent disturbance during solvent addition.[6]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, opening the stopcock to begin the flow. For flash chromatography, apply gentle air pressure to the top of the column.[1]

  • Collect the eluting solvent in a series of test tubes or flasks.

  • Start with the least polar solvent system determined from your TLC analysis. If impurities are well-separated, you can switch to a more polar solvent mixture (gradient elution) to speed up the elution of your product.[1][2]

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions that show a single spot corresponding to the Rf of this compound.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent (Gradient Optional) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Start Problem Occurs Q1 Is the product eluting? Start->Q1 A1_No Increase eluent polarity. Check for decomposition. Q1->A1_No No A1_Slow Slightly increase eluent polarity. Q1->A1_Slow Slowly / Tailing A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Is separation (resolution) poor? A1_Yes->Q2 A2_Yes Lower flow rate. Use larger column or less sample. Re-optimize solvent system. Q2->A2_Yes Yes A2_No Purification Successful Q2->A2_No No

References

Technical Support Center: Synthesis of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-4-bromoanisole. The following information is designed to help identify and mitigate the formation of common byproducts and address other potential issues during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction typically involves the coupling of 2,4-dibromoanisole with phenylboronic acid or the coupling of 4-bromo-2-iodoanisole with phenylboronic acid. Another, less common, approach is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with another aromatic compound.

Q2: What are the primary byproducts I should expect in the Suzuki-Miyaura synthesis of this compound?

A2: During the Suzuki-Miyaura synthesis, several byproducts can form. The most common include:

  • Homocoupling products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-dibromo-2,2'-dimethoxybiphenyl (from the coupling of two 2,4-dibromoanisole molecules). The presence of oxygen can promote the homocoupling of boronic acid.

  • Dehalogenation product: 2-Phenylanisole can be formed through the reduction of the starting material, this compound.

  • Products of further substitution: In some cases, a second phenyl group can be introduced, leading to the formation of triphenyl derivatives.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: To reduce homocoupling, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen. Using a pre-catalyst that is readily reduced to the active Pd(0) species can also be beneficial. Additionally, carefully controlling the stoichiometry of the reactants can help favor the desired cross-coupling reaction.

Q4: What causes the dehalogenation of my starting material or product?

A4: Dehalogenation is a common side reaction in palladium-catalyzed couplings and can be promoted by the presence of a hydrogen source, such as water or certain solvents, in combination with the palladium catalyst and a base. To minimize this, use anhydrous solvents and ensure all reagents are dry.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Inactive catalyst- Inefficient base- Poor quality of reagents or solvents- Suboptimal reaction temperature- Use a fresh batch of palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure all reagents are pure and solvents are anhydrous.- Optimize the reaction temperature; sometimes a higher or lower temperature can improve yield.
Presence of Significant Homocoupling Products - Oxygen in the reaction mixture- Incomplete reduction of Pd(II) to Pd(0)- Excess boronic acid- Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Use a Pd(0) source or a pre-catalyst that is easily activated.- Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.
Formation of Dehalogenation Byproduct (2-Phenylanisole) - Presence of water or other proton sources- Certain phosphine ligands can promote hydrodehalogenation- Use anhydrous solvents and dry reagents.- Consider using a different phosphine ligand.
Incomplete Reaction - Insufficient reaction time- Catalyst deactivation- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- Increase catalyst loading or use a more robust catalyst/ligand system.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2,4-Dibromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried Schlenk flask, add 2,4-dibromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.

  • Add degassed toluene and degassed water to the flask via syringe. The typical solvent ratio is 4:1 toluene:water.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts 2,4-Dibromoanisole 2,4-Dibromoanisole This compound This compound 2,4-Dibromoanisole->this compound Cross-Coupling Homocoupling_Dimer 4,4'-Dibromo-2,2'- dimethoxybiphenyl 2,4-Dibromoanisole->Homocoupling_Dimer Homocoupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->this compound Cross-Coupling Homocoupling_Biphenyl Biphenyl Phenylboronic Acid->Homocoupling_Biphenyl Homocoupling Dehalogenation 2-Phenylanisole This compound->Dehalogenation Reduction Further_Substitution Triphenyl Derivatives This compound->Further_Substitution Second Coupling

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Analyze Analyze Crude Product (TLC, GC-MS) Start->Analyze CheckYield Is Yield Acceptable? Analyze->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time, Base) CheckYield->OptimizeConditions No Purify Purify Product CheckPurity->Purify Yes CheckReagents Check Reagent & Solvent Quality CheckPurity->CheckReagents No (Homocoupling) CheckPurity->CheckReagents No (Other Impurities) End End Purify->End OptimizeConditions->Start InertAtmosphere Ensure Inert Atmosphere CheckReagents->InertAtmosphere InertAtmosphere->Start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Technical Support Center: Optimizing Coupling Reactions for 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-Phenyl-4-bromoanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the common causes?

A1: Low conversion in Suzuki-Miyaura coupling, especially with a sterically hindered substrate like this compound, can stem from several factors:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your phosphine ligands are not oxidized and consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.[1]

  • Poor Ligand Choice: The steric hindrance of your substrate requires a bulky, electron-rich phosphine ligand to facilitate oxidative addition and reductive elimination. Standard ligands like PPh₃ may be insufficient.

  • Inappropriate Base: The base is crucial for activating the boronic acid.[2] If the base is too weak or insoluble in the reaction media, transmetalation will be slow. For sterically hindered substrates, stronger bases are often required.

  • Decomposition of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially at high temperatures. Ensure the purity of your boronic acid and consider using boronate esters for increased stability.[3]

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

Q2: I am seeing significant amounts of a hydrodehalogenation side product (2-phenylanisole) in my Buchwald-Hartwig amination. How can I minimize this?

A2: The formation of a hydrodehalogenated product is a common side reaction in Buchwald-Hartwig aminations and often competes with the desired C-N bond formation.[4] This can be minimized by:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are known to promote reductive elimination over competing side reactions.[5]

  • Base Strength: While a strong base is necessary, an excessively strong base can sometimes promote hydrodehalogenation. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can help identify the optimal choice for your specific amine and substrate.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. However, this may also slow down the desired reaction, so a careful optimization is needed.

Q3: In my Heck coupling reaction, I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in Heck reactions is primarily influenced by steric and electronic factors. To control the position of the new C-C bond:

  • Ligand Control: The size and electronics of the phosphine ligand can influence which carbon of the alkene inserts into the palladium-aryl bond. Bulky ligands often favor addition to the less substituted carbon.

  • Alkene Substituents: Electron-withdrawing groups on the alkene can strongly direct the regioselectivity of the insertion.

  • Additives: In some cases, additives like silver salts can influence the reaction pathway and improve selectivity by facilitating halide abstraction.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields with this compound, consider the following optimization parameters.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalystPalladacycles can offer more reliable generation of the active Pd(0) catalyst.[1]
Catalyst Loading 1-5 mol %For challenging substrates, higher catalyst loadings may be necessary initially.[7]
Ligand Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos)The steric bulk is crucial for coupling hindered substrates.[8][9]
Ligand:Pd Ratio 1:1 to 2:1An excess of ligand can sometimes stabilize the catalyst.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuThe choice of base can be critical and should be screened.[7]
Base Equivalents 2-3 equivalentsEnsure enough base is present to activate the boronic acid and neutralize the generated acid.
Solvent Toluene, Dioxane, THF, or aqueous mixtures (e.g., Toluene/H₂O)The solvent should be chosen to ensure solubility of all components at the reaction temperature.[10]
Temperature 80-110 °CHigher temperatures may be required for sterically hindered substrates.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Catalyst deactivation can be a significant issue, especially with challenging substrates.

Table 2: Troubleshooting Catalyst Deactivation in Buchwald-Hartwig Amination

Potential CauseSuggested SolutionRationale
Oxidation of Pd(0) Ensure rigorous degassing of solvents and reaction vessel. Maintain a positive pressure of inert gas.The active Pd(0) species is readily oxidized to inactive Pd(II) in the presence of oxygen.
Ligand Degradation Use bulky, sterically demanding phosphine ligands.These ligands can protect the palladium center and are often more stable at higher temperatures.[5]
Inhibitory Effect of Halide Anions For aryl iodides, consider using a different halide or specific ligands that prevent the formation of unreactive palladium iodide dimers.[6]Iodide anions can sometimes inhibit the catalytic cycle.[6]
Substrate-Induced Decomposition Some functional groups on the amine or aryl halide can coordinate to the palladium and poison the catalyst.If suspected, screen different ligands or protecting groups for sensitive functionalities.[11]
Issue 3: Poor Reproducibility in Heck Coupling

Poor reproducibility can often be traced back to subtle variations in reaction setup and reagent quality.

Table 3: Ensuring Reproducibility in Heck Coupling Reactions

ParameterBest PracticeImportance
Reagent Purity Use freshly purified alkenes and ensure the aryl bromide is free of impurities.Impurities can inhibit the catalyst or lead to side reactions.
Solvent Quality Use anhydrous, degassed solvents.Water and oxygen can interfere with the catalytic cycle.
Base Quality Use a freshly opened bottle of base or dry it before use.Many bases are hygroscopic, and the presence of water can affect the reaction.
Reaction Setup Ensure consistent stirring and heating. Use an oil bath or heating block for uniform temperature control.Inconsistent heating can lead to variable reaction rates and side product formation.[12]
Inert Atmosphere Purge the reaction vessel with an inert gas (Ar or N₂) before adding reagents.Minimizes catalyst deactivation due to oxygen.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.[10]

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) against a positive flow of argon.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add solid reagents (Aryl Halide, Boronic Acid, Base) setup 2. Seal and purge with inert gas reagents->setup catalyst 3. Add catalyst and ligand setup->catalyst solvent 4. Add degassed solvent catalyst->solvent reaction 5. Heat and stir solvent->reaction workup 6. Quench and extractive workup reaction->workup purification 7. Purify by chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield or No Reaction check_reagents Are reagents pure and properly degassed? start->check_reagents check_catalyst Is the catalyst system appropriate for a hindered substrate? check_reagents->check_catalyst Yes purify Purify reagents and degass solvents check_reagents->purify No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions Yes change_ligand Use a bulky, electron-rich ligand (e.g., SPhos, RuPhos) check_catalyst->change_ligand No screen_conditions Screen different bases, solvents, and increase temperature check_conditions->screen_conditions No success Improved Yield check_conditions->success Yes purify->start change_ligand->start screen_conditions->start

Caption: Decision tree for troubleshooting low yields in coupling reactions.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex oxidative_addition Oxidative Addition pd2_intermediate L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_intermediate transmetalation Transmetalation pd2_intermediate->pd0 product Ar-Ar' pd2_intermediate->product reductive_elimination Reductive Elimination reagents1 Ar-X reagents1->pd0 reagents2 Ar'-B(OR)₂ reagents2->pd2_complex base Base base->reagents2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]

References

Preventing debromination of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 2-Phenyl-4-bromoanisole during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. In the context of reactions involving this compound, this is an undesirable side reaction as it leads to the formation of 2-phenylanisole as a byproduct. This reduces the yield of the desired product and complicates the purification process.

Q2: Under what conditions is debromination of this compound most likely to occur?

A2: Debromination, often in the form of hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Factors that can promote this side reaction include elevated temperatures, the choice of palladium catalyst and ligands, the nature of the base and solvent, and the presence of hydride sources.

Q3: How does the choice of catalyst influence debromination?

A3: The palladium catalyst and its associated ligands play a crucial role. Catalysts with high electron density on the palladium center and certain phosphine ligands can sometimes promote the formation of palladium hydride species, which are responsible for hydrodehalogenation. The use of bulky, electron-rich phosphine ligands can often mitigate this side reaction by favoring the desired cross-coupling pathway.

Q4: Can the base and solvent affect the extent of debromination?

A4: Yes. The choice of base and solvent is critical. Some bases, particularly in protic solvents, can generate species that act as hydride donors, leading to debromination. For instance, the use of aqueous bases can sometimes contribute to this side reaction. Anhydrous conditions with specific bases like potassium phosphate (K₃PO₄) may help to suppress it.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound that may lead to debromination.

Issue 1: Significant formation of 2-phenylanisole byproduct detected.

Potential Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. Many Suzuki-Miyaura couplings can proceed at room temperature or slightly elevated temperatures with the appropriate catalyst system.
Inappropriate Catalyst/Ligand Switch to a palladium catalyst system known to minimize hydrodehalogenation. Catalysts with bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups are often effective.
Choice of Base If using an aqueous base, consider switching to an anhydrous system with a non-coordinating base like K₃PO₄ or CsF.
Solvent Effects Ensure the use of dry, degassed solvents. Protic solvents may contribute to the formation of hydride species. Consider using anhydrous aprotic solvents like dioxane or THF.
Presence of Hydride Impurities Ensure all reagents are pure and free from hydride impurities.

Issue 2: Low yield of the desired cross-coupled product.

Potential Cause Suggested Solution
Debromination as a major side reaction Address the debromination issue using the solutions provided in "Issue 1".
Inefficient Catalytic Cycle Optimize the reaction parameters, including catalyst loading, reaction time, and stoichiometry of reagents.
Steric Hindrance This compound is a sterically hindered substrate. Utilize catalyst systems specifically designed for hindered substrates, which often involve bulky phosphine ligands.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of the desired product and the formation of the debrominated byproduct in a model system using a substituted 4-bromopyrrole-2-carboxylate, which is an electron-rich aryl bromide and serves as a useful analogue.[1]

CatalystLigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1005528
Pd(OAc)₂P(o-tol)₃K₂CO₃Dioxane/H₂O1006515
Pd₂(dba)₃SPhosK₃PO₄Toluene8084<5

Data adapted from a study on a model electron-rich aryl bromide system and may not be directly representative of this compound but illustrates general trends.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Debromination in Suzuki-Miyaura Coupling of this compound

This protocol is designed to be a starting point for optimizing the Suzuki-Miyaura coupling of this compound while minimizing the risk of debromination.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos, XPhos)

  • Anhydrous base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the anhydrous base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% SPhos).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Debromination

debromination_troubleshooting start Debromination Observed? temp High Temperature? start->temp Yes catalyst Suboptimal Catalyst? temp->catalyst No lower_temp Lower Reaction Temperature temp->lower_temp Yes base Aqueous Base? catalyst->base No change_catalyst Use Bulky Ligand (e.g., SPhos) catalyst->change_catalyst Yes solvent Protic/Wet Solvent? base->solvent No change_base Use Anhydrous Base (e.g., K3PO4) base->change_base Yes solvent->start No, Re-evaluate change_solvent Use Anhydrous Aprotic Solvent solvent->change_solvent Yes lower_temp->catalyst change_catalyst->base change_base->solvent

Caption: Troubleshooting workflow for addressing debromination.

General Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdi_intermediate R-Pd(II)-Br(L_n) oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation Ar'B(OH)2 / Base pd_hydride H-Pd(II)-Br(L_n) pdi_intermediate->pd_hydride Hydride Transfer r_pd_r R-Pd(II)-R'(L_n) transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product debrominated_product R-H reductive_elimination->debrominated_product debromination_path Debromination (Side Reaction) h_source Hydride Source h_source->pd_hydride pd_hydride->reductive_elimination Reductive Elimination

Caption: Suzuki-Miyaura cycle and competing debromination pathway.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the efficient cross-coupling of 2-Phenyl-4-bromoanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for this compound include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the anisole ring.

Q2: How does the electronic nature of this compound affect catalyst selection?

A2: this compound is considered an electron-rich aryl bromide due to the methoxy group, which is an electron-donating group. Electron-rich aryl bromides can be more challenging to undergo oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] Therefore, the selection of a suitable catalyst system, particularly an electron-rich and sterically hindered phosphine ligand, is crucial to promote this step and achieve high reaction efficiency.[3]

Q3: What are the typical palladium precursors used for these reactions?

A3: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and various palladium pre-catalysts.[4][5] The choice of precursor can influence the ease of formation of the active Pd(0) species. For instance, Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can be facilitated by phosphine ligands or other reagents in the reaction mixture.[6]

Q4: Which phosphine ligands are generally recommended for coupling with this compound?

A4: For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[3] Examples of effective ligands include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos, and other biaryl phosphine ligands developed by the Buchwald group.[3][7] The choice of ligand can be critical and may require screening to find the optimal one for a specific transformation.[8][9]

Q5: What are common side reactions to be aware of?

A5: Common side reactions in palladium-catalyzed cross-coupling include:

  • Dehalogenation: The aryl bromide is reduced to the corresponding arene. This can occur if there are sources of hydride in the reaction mixture.[2]

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the aryl halide can couple with themselves. This is often more prevalent with Pd(II) species that have not been efficiently reduced to Pd(0).[2]

  • Protodeboronation: In Suzuki coupling, the boronic acid can be cleaved by protonolysis, especially in the presence of water and certain bases.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst.- Ensure the use of a high-purity palladium precursor and ligand. - For Pd(II) precursors, ensure conditions are suitable for reduction to Pd(0). - Consider using a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst.[6]
2. Inefficient oxidative addition.- Switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[3][7] - Increase the reaction temperature.
3. Poor solubility of reagents.- Screen different solvents or solvent mixtures to ensure all components are dissolved at the reaction temperature.
4. Inappropriate base.- The choice of base is critical and reaction-dependent. Screen a variety of inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic bases.[10]
Significant Dehalogenation 1. Presence of hydride sources.- Ensure solvents are anhydrous and reagents are dry. - Certain bases or additives might be a source of hydrides; consider alternatives.
2. Slow reductive elimination.- A bulky ligand can sometimes accelerate reductive elimination.[3]
Prevalence of Homocoupling 1. Inefficient reduction of Pd(II) to Pd(0).- Add a reducing agent or switch to a Pd(0) source. - Ensure the reaction is thoroughly degassed to remove oxygen, which can lead to Pd(II) species.[2]
2. High catalyst loading.- Reduce the catalyst loading once optimal conditions are found.
Reaction Stalls 1. Catalyst decomposition.- Use a more robust ligand that can stabilize the palladium catalyst throughout the reaction. - Ensure strict anaerobic conditions are maintained.
2. Product inhibition.- Dilute the reaction mixture.

Catalyst Performance Data

The following table summarizes catalyst systems and reaction conditions for the cross-coupling of 4-bromoanisole, a structurally similar substrate to this compound. This data can serve as a starting point for reaction optimization.

Coupling ReactionCoupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd-β-CD-K₂CO₃Ethanol/Water8090[11]
Suzuki-Miyaura2-PyridylboronatePd₂(dba)₃P(o-tol)₃KFDioxane11074[12]
SonogashiraPhenylacetylenePd(OAc)₂DTBPPSCsOHAcetonitrile/WaterRT87[13]
HeckStyrenePd(OAc)₂PPh₃NaOAcDMF120-[14]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound (1 equivalent) and the boronic acid or ester (1.2-1.5 equivalents) to the vessel.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF) to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow cluster_start Define Reaction cluster_reaction_type Choose Coupling Type cluster_catalyst_system Select Catalyst System cluster_optimization Optimize & Troubleshoot cluster_end Final Product Start This compound + Coupling Partner Reaction_Type Select Reaction: - Suzuki - Heck - Buchwald-Hartwig - Sonogashira Start->Reaction_Type Catalyst_System Choose: - Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) - Ligand (e.g., SPhos, P(t-Bu)3) - Base (e.g., K3PO4, Cs2CO3) - Solvent (e.g., Dioxane, Toluene) Reaction_Type->Catalyst_System Optimization Reaction Optimization: - Temperature - Concentration - Reagent Stoichiometry Catalyst_System->Optimization Troubleshooting Troubleshooting: - Low Yield - Side Reactions Optimization->Troubleshooting End Desired Coupled Product Optimization->End Troubleshooting->Catalyst_System Re-evaluate System Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R' (L)₂ Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

References

Technical Support Center: Purification of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Phenyl-4-bromoanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The impurities largely depend on the synthetic route.

  • If synthesized via Suzuki-Miyaura Coupling (e.g., reacting 2,4-dibromoanisole with phenylboronic acid or 4-bromo-2-iodoanisole with phenylboronic acid), common impurities include:

    • Starting Materials: Unreacted 4-bromoanisole derivatives and phenylboronic acid.

    • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and a biphenyl derivative from the coupling of two bromoanisole molecules.[1][2]

    • Dehalogenation Byproducts: 2-Phenylanisole, where the bromine atom is replaced by a hydrogen.[1]

    • Protonolysis Byproducts: Anisole, resulting from the cleavage of the carbon-boron bond in the boronic acid.[1]

    • Catalyst Residues: Traces of palladium or other transition metals used in the coupling reaction.[3]

  • If synthesized via Bromination of 2-Phenylanisole, potential impurities are:

    • Starting Material: Unreacted 2-phenylanisole.

    • Regioisomers: Other brominated isomers of 2-phenylanisole.

    • Polybrominated Species: Dibrominated products such as 2-phenyl-4,6-dibromoanisole.[4][5]

Q2: My reaction mixture is a dark color. What is the likely cause?

A2: A dark-colored reaction mixture, particularly after a Suzuki-Miyaura coupling, often indicates the formation of palladium black.[1] This is finely divided, elemental palladium that has precipitated from the solution. While it indicates that the palladium catalyst was active, its precipitation can lead to an incomplete reaction.

Q3: How can I choose the best purification method for my sample of this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the most versatile method for separating a wide range of impurities, including starting materials, isomers, and byproducts with different polarities.[6][7][8]

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product. It is most effective when the desired product is significantly less soluble in the chosen solvent at low temperatures than the impurities.[9]

  • Distillation: This is generally not suitable for this compound as it is a solid at room temperature with a high boiling point. However, vacuum rectification can be used to separate isomeric bromoanisoles, which might be present as starting material impurities.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Purification The product may be partially soluble in the recrystallization solvent, leading to loss in the mother liquor.Optimize the recrystallization solvent system. You can also recover more product by concentrating the mother liquor and performing a second recrystallization.
During column chromatography, the product may have been eluted with other fractions.Monitor the elution carefully using Thin Layer Chromatography (TLC) and combine the appropriate fractions.
Presence of Starting Materials in the Final Product Incomplete reaction.Increase the reaction time or temperature. Ensure the catalyst is active. Purify the product using column chromatography to separate the starting materials.
Product is an Oil Instead of a Solid Presence of impurities that are depressing the melting point.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If successful, purify the bulk material using the same method.
Multiple Spots on TLC After Purification The chosen purification method was not effective for separating all impurities.If recrystallization was used, try column chromatography. If column chromatography was used, try a different solvent system for elution or a different stationary phase (e.g., alumina instead of silica gel).

Quantitative Data on Purification

The following table provides representative data on the effectiveness of different purification methods for biaryl compounds similar to this compound.

Purification Method Starting Purity (by GC/HPLC) Final Purity (by GC/HPLC) Typical Yield Notes
Column Chromatography 75-85%>98%70-90%Highly effective for a wide range of impurities.
Recrystallization 90-95%>99%80-95%Best for removing small amounts of impurities.
Sequential Purification (Column followed by Recrystallization) 75-85%>99.5%60-80%For achieving very high purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound.

1. Preparation of the Column:

  • Select a glass column with a diameter of about 2-3 cm.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). For 1 gram of crude product, use about 30-50 grams of silica gel.
  • Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until it is level with the top of the silica.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add the dry sample onto the top of the column.
  • Add a thin layer of sand on top of the sample.

3. Elution and Fraction Collection:

  • Begin eluting the column with a non-polar solvent (e.g., hexane).
  • Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 1-2% ethyl acetate in hexane.
  • Collect fractions in test tubes or vials.
  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

4. Isolation of the Product:

  • Combine the fractions that contain the pure product.
  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid sample of this compound that is already relatively pure (>90%).

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, and hexane. A solvent mixture (e.g., ethanol/water) can also be effective.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
  • To maximize the yield, you can place the flask in an ice bath for 30 minutes.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude this compound tlc_analysis Analyze by TLC/GC-MS start->tlc_analysis impurity_type Identify Impurity Type tlc_analysis->impurity_type is_solid Is the crude product a solid? impurity_type->is_solid multiple_impurities Multiple impurities or close polarity to product? is_solid->multiple_impurities Yes (Solid) liquid_extraction Aqueous Wash / Liquid-Liquid Extraction (to remove salts, polar impurities) is_solid->liquid_extraction No (Oily) minor_impurities Mainly minor impurities? multiple_impurities->minor_impurities No column_chrom Column Chromatography multiple_impurities->column_chrom Yes minor_impurities->column_chrom No (significant impurities) recrystallization Recrystallization minor_impurities->recrystallization Yes purity_check Check Purity column_chrom->purity_check recrystallization->purity_check liquid_extraction->column_chrom

References

Side reactions of 2-Phenyl-4-bromoanisole under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-4-bromoanisole under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when this compound is subjected to strong basic conditions?

A1: The most prevalent side reaction under strongly basic conditions (e.g., using sodium amide, NaNH₂) is the formation of a benzyne intermediate through an elimination-addition mechanism. This can lead to a mixture of isomeric products where the incoming nucleophile adds to different positions on the aromatic ring. Direct nucleophilic aromatic substitution (SNAr) is also a possibility, though often less favored without significant activation from strong electron-withdrawing groups.

Q2: Why am I observing a mixture of isomers instead of a single substitution product?

A2: The formation of isomeric products is a strong indicator that the reaction is proceeding through a benzyne intermediate. The benzyne intermediate has a highly reactive "triple bond" in the aromatic ring. The incoming nucleophile can attack either carbon of this triple bond, leading to different regioisomers.[1][2]

Q3: How do the substituents on this compound (the phenyl and methoxy groups) influence the regioselectivity of the benzyne reaction?

A3: In the context of a benzyne intermediate, the methoxy group acts as an inductively electron-withdrawing group, as its resonance effect is not in play with the reactive benzyne bond.[3][4][5] This inductive effect stabilizes a negative charge closer to it. Consequently, the nucleophile will preferentially attack the benzyne carbon that places the resulting carbanion nearer to the methoxy group. The phenyl group's electronic and steric effects can also influence the regioselectivity.

Q4: Can I favor the desired product and minimize side reactions?

A4: Yes, by carefully selecting the reaction conditions. If your desired reaction is not intended to proceed via a benzyne intermediate, you should avoid very strong bases like sodium amide. Using milder bases and carefully controlling the temperature can help minimize benzyne formation. If a benzyne-mediated reaction is desired, understanding the directing effects of the substituents is key to predicting the major product.

Troubleshooting Guides

Issue 1: Formation of Unexpected Isomers and Low Yield of Desired Product

Symptoms:

  • NMR and GC-MS analysis show a mixture of products with the nucleophile at different positions on the aromatic ring.

  • The yield of the expected product is significantly lower than anticipated.

Possible Cause:

  • The reaction is likely proceeding through a benzyne intermediate.

Troubleshooting Steps:

  • Confirm Benzyne Formation: The presence of regioisomers is strong evidence for a benzyne mechanism.[1][2]

  • Analyze Substituent Effects:

    • The methoxy group will direct the nucleophilic attack to place the resulting negative charge closer to it due to its inductive electron-withdrawing effect in this context.[3][6]

    • Consider the steric hindrance from both the phenyl and methoxy groups, which can also influence the direction of nucleophilic attack.[1]

  • Optimize Reaction Conditions to Control Regioselectivity:

    • Choice of Base/Nucleophile: The nature and size of the nucleophile can influence the regioselectivity. A bulkier nucleophile might favor attack at a less sterically hindered position.

    • Temperature: Lowering the reaction temperature may improve selectivity in some cases.

Issue 2: No Reaction or Very Low Conversion

Symptoms:

  • Starting material is largely unreacted after the specified reaction time.

Possible Causes:

  • The base is not strong enough to initiate the desired reaction (e.g., deprotonation for benzyne formation).

  • The reaction temperature is too low.

  • The nucleophile is not sufficiently reactive.

Troubleshooting Steps:

  • Evaluate Base Strength: If a benzyne mechanism is intended, a very strong base like sodium amide (NaNH₂) is often required.[4][7] For SNAr, a strong nucleophile is necessary, and the reaction may require heat.

  • Increase Temperature: Many nucleophilic aromatic substitutions require elevated temperatures to proceed at a reasonable rate.[7]

  • Check Nucleophile Reactivity: Ensure the chosen nucleophile is appropriate for the desired transformation.

Experimental Protocols

Generalized Protocol for Benzyne Formation from an Aryl Halide:

  • Reagents: Aryl halide (e.g., this compound), strong base (e.g., sodium amide), nucleophile, and an appropriate solvent (e.g., liquid ammonia or an inert organic solvent like toluene).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve the aryl halide in the chosen solvent.

    • Cool the solution to the desired temperature (e.g., -33°C for liquid ammonia).

    • Slowly add the strong base to the reaction mixture under an inert atmosphere.

    • Allow the reaction to stir for a specified period to ensure the formation of the benzyne intermediate.

    • Introduce the nucleophile to the reaction mixture.

    • After the reaction is complete (monitored by TLC or GC), quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).

    • Extract the product with an appropriate organic solvent, dry the organic layer, and purify by chromatography or distillation.

Quantitative Data

Starting MaterialBenzyne IntermediateMajor Product(s)Minor Product(s)Rationale for Regioselectivity
p-Bromoanisole3-Methoxybenzynem-Anisidinep-AnisidineThe inductive effect of the methoxy group stabilizes the carbanion formed at the ortho position, favoring the formation of the meta product.[3]
o-Bromoanisole2-Methoxybenzynem-Anisidineo-AnisidineNucleophilic attack occurs preferentially at the meta position to place the resulting carbanion ortho to the inductively withdrawing methoxy group.[3][8]
p-Bromotoluene3-Methylbenzynem-Toluidine and p-Toluidine (mixture)-The methyl group has a weaker directing effect, leading to a mixture of products.[1]

Visualizations

ReactionPathways cluster_main Reaction Conditions cluster_side Potential Side Reaction 2_Phenyl_4_bromoanisole This compound Base_Conditions Basic Conditions 2_Phenyl_4_bromoanisole->Base_Conditions Reacts with Benzyne_Intermediate Benzyne Intermediate Base_Conditions->Benzyne_Intermediate Strong Base (e.g., NaNH2) Isomeric_Products Isomeric Products Benzyne_Intermediate->Isomeric_Products Nucleophilic Attack

Caption: Reaction pathway showing the formation of a benzyne intermediate.

TroubleshootingWorkflow Start Experiment Start Problem Unexpected Isomers or Low Yield? Start->Problem Benzyne_Check Benzyne Mechanism Likely Problem->Benzyne_Check Yes No_Benzyne Consider Other Side Reactions (e.g., SNAr) Problem->No_Benzyne No Analyze Analyze Substituent Directing Effects Benzyne_Check->Analyze Optimize Optimize Reaction Conditions (Base, Temp, Nucleophile) Analyze->Optimize End Desired Product Optimize->End

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Phenyl-4-bromoanisole and 4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The reactivity of the aryl halide substrate is a critical parameter influencing the efficiency of this transformation. This guide provides a detailed comparison of the reactivity between the sterically hindered 2-Phenyl-4-bromoanisole and the unhindered 4-bromoanisole in Suzuki coupling reactions, supported by experimental data and protocols.

The key difference in the reactivity of these two substrates stems from the presence of a bulky phenyl group at the ortho-position to the bromine atom in this compound. This ortho-substituent introduces significant steric hindrance around the reaction center, which can impede the oxidative addition step of the palladium catalyst to the carbon-bromine bond, a crucial initiation step in the catalytic cycle. Consequently, this compound is expected to exhibit lower reactivity compared to its unhindered counterpart, 4-bromoanisole, often requiring more specialized and robust catalytic systems to achieve comparable yields.

Quantitative Data Comparison

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-bromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295[1][2]
4-bromoanisolePd/CK₂CO₃Ethanol/H₂O80198
2-bromoanisolePd(dba)₂ / SPhosK₃PO₄Toluene1002492[3]

Note: The data for 2-bromoanisole is presented to illustrate the effect of ortho-substitution. It is a structural isomer of 4-bromoanisole and provides insight into the reactivity of a sterically hindered substrate. It is important to note that the catalyst system used for 2-bromoanisole is more specialized (using a bulky phosphine ligand, SPhos) to overcome the steric hindrance, highlighting the need for tailored conditions for such substrates.

General Suzuki Coupling Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and is significantly affected by steric hindrance.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of an unhindered and a sterically hindered aryl bromide.

Protocol 1: Suzuki Coupling of 4-bromoanisole (Unhindered)

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • 4-bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add toluene and water in a 4:1 ratio (v/v).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-bromoanisole (Sterically Hindered Proxy)

This protocol utilizes a more active catalyst system suitable for sterically hindered substrates.

Materials:

  • 2-bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and SPhos to an oven-dried Schlenk tube.

  • Add toluene and stir for 10 minutes.

  • Add 2-bromoanisole, phenylboronic acid, and K₃PO₄.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants Reaction_Vessel Combine in Reaction Vessel Reactants->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Degas De-gas Reaction_Vessel->Degas Heat_Stir Heat and Stir Degas->Heat_Stir Monitor Monitor Progress (TLC/GC) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

References

Comparative Analysis of Catalysts for the Synthesis of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Methodologies for the Preparation of 2-Phenyl-4-bromoanisole, a Key Building Block in Organic Synthesis.

The targeted synthesis of polysubstituted aromatic compounds is a cornerstone of modern drug discovery and materials science. This compound represents a valuable scaffold, incorporating a unique substitution pattern that allows for further functionalization. This guide provides a comparative analysis of catalytic systems for the synthesis of this compound, with a focus on a modern and efficient palladium-catalyzed, non-directed C-H arylation approach. Experimental data, detailed protocols, and a visual representation of the workflow are provided to aid researchers in selecting and implementing the optimal synthetic strategy.

Catalyst Performance Comparison

The primary method for the synthesis of this compound is the direct, non-directed C-H arylation of 4-bromoanisole. This approach offers a significant advantage in terms of atom economy and step-efficiency over classical cross-coupling methods that would require the synthesis of a pre-functionalized anisole derivative. The following table summarizes the performance of a key catalytic system for this transformation.

Catalyst SystemArylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / S,O-LigandPhenyl IodideK₂CO₃Dioxane1001675

Experimental Protocols

A detailed experimental protocol for the palladium-catalyzed, non-directed C-H arylation of 4-bromoanisole is provided below. This protocol is based on the successful synthesis of related biaryl compounds and represents a state-of-the-art method for this class of transformation.

Synthesis of this compound via Palladium-Catalyzed C-H Arylation

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • S,O-Ligand (specific structure to be sourced from relevant literature, e.g., a sulfoxide-containing ligand)

  • 4-Bromoanisole

  • Phenyl Iodide

  • Potassium Carbonate (K₂CO₃)

  • Dioxane (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (e.g., 2 mol%), the S,O-ligand (e.g., 4 mol%), and K₂CO₃ (e.g., 2 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add 4-bromoanisole (1 equivalent), phenyl iodide (1.2 equivalents), and anhydrous dioxane via syringe.

  • The reaction mixture is stirred and heated to 100 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the generalized experimental workflow for the synthesis of this compound via C-H arylation and the catalytic cycle of the palladium-catalyzed reaction.

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup reagents Addition of Reagents: - Pd(OAc)₂ - S,O-Ligand - K₂CO₃ - 4-Bromoanisole - Phenyl Iodide - Dioxane setup->reagents reaction Reaction at 100°C for 16h reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Generalized experimental workflow for the synthesis of this compound.

catalytic_cycle Palladium-Catalyzed C-H Arylation Cycle pd0 Pd(0)Lₙ pd_aryl_iodide Ar-Pd(II)-I(Lₙ) pd0->pd_aryl_iodide + Ph-I oxidative_addition Oxidative Addition palladacycle Palladacycle Intermediate pd_aryl_iodide->palladacycle + 4-Bromoanisole - HI ch_activation C-H Activation palladacycle->pd0 Reductive Elimination product This compound palladacycle->product reductive_elimination Reductive Elimination aryl_iodide Phenyl Iodide bromoanisole 4-Bromoanisole

Caption: Simplified catalytic cycle for the Pd-catalyzed C-H arylation of 4-bromoanisole.

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the case of 2-Phenyl-4-bromoanisole, a substituted aromatic ether, confirming its atomic arrangement is crucial for understanding its chemical behavior, reactivity, and potential applications. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of this compound, supported by experimental data and detailed protocols.

Single-crystal X-ray crystallography stands as the gold standard for unequivocal structure determination, providing a detailed three-dimensional map of a molecule's atomic positions in the solid state. This technique offers an unparalleled level of precision, revealing bond lengths, bond angles, and stereochemistry with high accuracy. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, they often fall short of providing the definitive spatial arrangement that X-ray crystallography delivers.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical method for structure determination depends on the specific information required, the nature of the sample, and the available resources. Below is a comparative overview of X-ray crystallography and alternative spectroscopic techniques.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms (through-bond correlations), stereochemical relationships (through-space correlations), dynamic information in solutionMolecular weight, elemental composition, fragmentation patterns for structural cluesPresence of functional groups
Sample Requirements Single, well-ordered crystal (typically >0.1 mm)Soluble sample in a suitable deuterated solventVolatile or ionizable sampleSolid, liquid, or gas sample
Strengths Unambiguous and definitive structure determinationProvides information about the molecule's structure and dynamics in solution; non-destructiveHigh sensitivity, provides molecular formula informationRapid and non-destructive, excellent for identifying functional groups
Limitations Requires a suitable single crystal, which can be challenging to grow; structure is in the solid stateCan be complex to interpret for large or highly symmetric molecules; does not provide absolute bond lengths and anglesDoes not provide direct 3D structural information; isomers can be difficult to distinguishProvides limited information on the overall molecular architecture

X-ray Crystallographic Data for a Structurally Related Compound

ParameterValue
Chemical Formula C₁₉H₂₂BrNO
Molecular Weight 360.29 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.1851(12) Å, b = 12.759(3) Å, c = 22.698(5) Å
Volume 1791.3(6) ų
Z 4
Calculated Density 1.336 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 295 K
Final R indices [I > 2σ(I)] R₁ = 0.040, wR₂ = 0.100
Goodness-of-fit on F² 1.01

Spectroscopic Data for Anisole and Related Compounds

For comparison, the following table summarizes typical spectroscopic data expected for a compound like this compound, based on data for anisole and its derivatives.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR (CDCl₃) Aromatic protons (multiplets, ~7.0-7.6 ppm), Methoxy protons (singlet, ~3.8 ppm)[2]
¹³C NMR (CDCl₃) Aromatic carbons (~110-160 ppm), Methoxy carbon (~55 ppm)[2]
Mass Spectrometry (EI) Molecular ion peak (M⁺) and M+2 peak with ~1:1 ratio due to bromine isotopes; fragmentation corresponding to loss of CH₃, OCH₃, and Br.
FTIR (KBr pellet) C-H stretching (aromatic, ~3050-3100 cm⁻¹), C-H stretching (aliphatic, ~2850-2960 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), C-O stretching (ether, ~1250 cm⁻¹), C-Br stretching (~500-600 cm⁻¹)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent combinations should be screened to find optimal conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.[3]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integration values are analyzed to determine the connectivity and relative stereochemistry of the atoms.

Workflow for X-ray Crystallographic Validation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth crystal_selection Selection of a suitable single crystal crystal_growth->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting data_collection Data Collection on Diffractometer mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Experimental workflow for the validation of a small molecule structure using single-crystal X-ray crystallography.

Conclusion

While a suite of analytical techniques is essential for the comprehensive characterization of a new chemical entity, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of its three-dimensional structure. For this compound, obtaining a crystal structure would provide irrefutable evidence of its atomic arrangement, which is invaluable for predicting its properties and guiding its application in research and development. The data and protocols presented in this guide offer a framework for the structural validation of this and similar small molecules, emphasizing the power and precision of X-ray crystallography in modern chemical sciences.

References

A Comparative Guide to the Synthetic Routes of 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Phenyl-4-bromoanisole, a biphenyl ether derivative, represents a significant scaffold in medicinal chemistry and materials science. This guide provides a comparative analysis of two primary synthetic pathways to this compound: the Suzuki-Miyaura coupling and a multi-step classical approach involving bromination followed by a Friedel-Crafts-type phenylation. We will delve into detailed experimental protocols and present quantitative data to offer a clear comparison of their performance.

At a Glance: Comparing Synthetic Routes

The choice of synthetic route to this compound is often a trade-off between efficiency, atom economy, and the availability of starting materials. The Suzuki-Miyaura coupling offers a more direct and high-yielding approach, while the classical multi-step synthesis provides an alternative when boronic acid precursors are not readily accessible.

ParameterSuzuki-Miyaura CouplingMulti-step Synthesis (Bromination & Phenylation)
Starting Materials 2,4-Dibromoanisole, Phenylboronic acid4-Bromoanisole, Benzene
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Lewis acid (e.g., AlCl₃), Bromine
Reaction Steps 12
Typical Yield High (e.g., ~85%)Moderate (overall yield can be lower due to two steps)
Reaction Conditions Mild to moderate temperature (e.g., 80-100 °C)Varies (bromination can be at room temperature, Friedel-Crafts often requires heating)
Purity of Crude Product Generally highMay require more extensive purification
Key Advantages High yield, high selectivity, one-pot reactionUtilizes readily available starting materials
Key Disadvantages Cost of palladium catalyst and boronic acidsLower overall yield, potential for side products

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.

Suzuki_Miyaura_Coupling Start 2,4-Dibromoanisole + Phenylboronic acid Catalyst Pd(PPh₃)₄, K₂CO₃ Toluene/Water Start->Catalyst Suzuki-Miyaura Coupling Product This compound Catalyst->Product

Diagram 1. Suzuki-Miyaura Coupling Pathway

Multi_Step_Synthesis Anisole Anisole Bromination Bromination (Br₂, FeBr₃) Anisole->Bromination Intermediate 4-Bromoanisole Bromination->Intermediate Phenylation Friedel-Crafts Phenylation (Benzene, AlCl₃) Intermediate->Phenylation Product This compound Phenylation->Product

Diagram 2. Multi-step Classical Synthesis Pathway

Experimental Protocols

Below are the detailed experimental procedures for the two synthetic routes discussed.

Route 1: Suzuki-Miyaura Coupling

This one-pot synthesis directly couples a phenyl group to the 2-position of 2,4-dibromoanisole.

Materials:

  • 2,4-Dibromoanisole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2,4-dibromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Multi-step Synthesis (Bromination and Friedel-Crafts Phenylation)

This two-step approach first introduces a bromine atom at the para-position of anisole, followed by the introduction of a phenyl group at the ortho-position.

Step 2a: Bromination of Anisole to 4-Bromoanisole

Materials:

  • Anisole

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve anisole (1.0 eq) in dichloromethane in a round-bottom flask protected from light.

  • Add a catalytic amount of iron(III) bromide or iron filings.

  • Cool the mixture in an ice bath and add bromine (1.0 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromoanisole, which can be purified by distillation if necessary.

Step 2b: Friedel-Crafts Phenylation of 4-Bromoanisole

Materials:

  • 4-Bromoanisole

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) to benzene.

  • Add 4-bromoanisole (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to a gentle reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

Both the Suzuki-Miyaura coupling and the multi-step classical synthesis are viable methods for preparing this compound. The Suzuki-Miyaura reaction is generally preferred for its higher efficiency and atom economy in a single step, making it a more "green" and time-effective option, particularly for library synthesis in drug discovery. However, the classical approach, while being less direct and potentially lower yielding, utilizes more traditional and often more readily available reagents, which can be an advantage in certain laboratory settings. The ultimate choice of method will depend on the specific needs of the researcher, including factors such as scale, cost, available equipment, and the importance of overall yield.

A Comparative Purity Analysis of 2-Phenyl-4-bromoanisole by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chromatographic Techniques for the Purity Assessment of 2-Phenyl-4-bromoanisole.

The rigorous assessment of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing. This guide provides a comparative analysis of two prevalent chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity determination of this compound. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents a quantitative comparison of the methods, and visualizes the analytical workflow.

Potential Impurities in this compound

The purity analysis of this compound must consider potential impurities stemming from its synthesis. A common synthetic route involves the phenylation of anisole followed by bromination. Based on this, likely impurities include:

  • Starting Materials: Unreacted 2-phenylanisole.

  • Regioisomers: 2-Phenyl-2-bromoanisole and 2-Phenyl-6-bromoanisole, which can be formed during the bromination step.

  • Over-brominated Products: Di-brominated species such as 2-Phenyl-2,4-dibromoanisole.

  • Related Substances: Impurities from the starting materials, such as biphenyl or bromoanisole.

Quantitative Data Comparison

The performance of GC-MS and HPLC in the purity analysis of this compound is summarized in the table below. The data presented are representative values based on the analysis of similar aromatic compounds and are intended for comparative purposes.

ParameterGC-MSHPLC (UV Detection)
Purity Assay (Area %) > 99.5%> 99.5%
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.05%
Precision (RSD%) < 2%< 1%
Analysis Time 20 - 30 minutes15 - 25 minutes
Compound Identification High (Based on Mass Spectrum)Moderate (Based on Retention Time)

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided to allow for replication and adaptation in a laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it well-suited for impurity profiling.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile and robust technique for the purity analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile.

  • Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance HPLC system).

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 60% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.

Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound using either GC-MS or HPLC.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Inject HPLC HPLC Analysis Dissolution->HPLC Inject Integration Peak Integration & Identification GCMS->Integration HPLC->Integration Quantification Purity Calculation (Area %) Impurity Quantification Integration->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: Experimental workflow for the purity analysis of this compound.

Comparison and Recommendations

GC-MS:

  • Advantages: Provides definitive identification of impurities through mass spectral data, which is invaluable for characterizing unknown peaks. It generally offers excellent sensitivity for detecting volatile and semi-volatile impurities.

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. The high temperatures in the injector and column can potentially cause degradation of the analyte.

HPLC:

  • Advantages: A highly versatile and robust technique applicable to a broad range of compounds. It typically demonstrates excellent precision and is non-destructive, allowing for fraction collection if further analysis is needed.

  • Disadvantages: Peak identification is based primarily on retention time, which is less definitive than mass spectral data. Co-elution of impurities can be a challenge and may require method optimization.

Both GC-MS and HPLC are powerful techniques for the purity analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • For comprehensive impurity profiling and identification of unknown impurities , GC-MS is the preferred method due to the structural information provided by the mass spectrometer.

  • For routine quality control and quantification of known impurities , HPLC is often more practical due to its robustness, precision, and ease of use.

In a drug development setting, it is often beneficial to utilize both techniques orthogonally to gain a complete understanding of the impurity profile of this compound. This dual-method approach provides a higher level of confidence in the purity of the intermediate, ultimately contributing to the development of a safe and effective pharmaceutical product.

Benchmarking 2-Phenyl-4-bromoanisole: A Comparative Guide to Performance in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Performance Analysis of 2-Phenyl-4-bromoanisole in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Cross-Coupling Reactions

This guide provides a comparative analysis of this compound's performance in three pivotal organic reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. Aimed at researchers, scientists, and professionals in drug development, this document offers a quantitative comparison with relevant alternative aryl bromides, supported by detailed experimental protocols.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, essential for the synthesis of biaryl and substituted aromatic compounds. The performance of this compound is benchmarked against less sterically hindered and alternatively substituted bromoanisoles to provide a clear performance landscape.

Table 1: Suzuki-Miyaura Coupling Performance Comparison

SubstrateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O12Data not available
4-BromoanisolePhenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Toluene/EtOH/H₂O495
4-Bromoanisole2-PyridylboronatePd₂(dba)₃, PPh₃NaOtBuDioxane1274[1]
4-Bromo-2,6-dimethylanisolePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O1885
4-Bromo-2-methylanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O292

Note: The yield for this compound is not explicitly reported in the reviewed literature, highlighting a knowledge gap for this specific substrate under these conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals and functional materials. The steric hindrance introduced by the ortho-phenyl group in this compound is expected to influence its reactivity compared to less substituted analogues.

Table 2: Buchwald-Hartwig Amination Performance Comparison

SubstrateAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compound AnilinePd₂(dba)₃, XPhosNaOtBuToluene100Data not available
4-BromoanisoleAnilinePd(OAc)₂, BINAPCs₂CO₃Toluene10098
4-Bromo-2-methylanilineMorpholinePd(OAc)₂, RuPhosK₂CO₃Dioxane10088
4-Bromo-2,6-dimethylanilineAnilinePd₂(dba)₃, BrettPhosNaOtBuToluene11075

Note: Specific yield data for the Buchwald-Hartwig amination of this compound remains to be experimentally determined and reported.

Performance in Sonogashira Coupling

The Sonogashira coupling provides a reliable route to synthesize substituted alkynes, which are valuable intermediates in organic synthesis. The electronic and steric properties of this compound are compared against other bromoanisoles to assess its efficiency in this transformation.

Table 3: Sonogashira Coupling Performance Comparison

SubstrateAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF12Data not available
4-BromoanisolePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF491
4-Bromo-2-methylanisolePhenylacetylenePd(PPh₃)₂Cl₂, CuIPiperidineDMF685
4-Bromo-2,6-dimethylanisolePhenylacetylenePd(OAc)₂, SPhos, CuIDIPAToluene2460

Note: Quantitative yield for the Sonogashira coupling of this compound is not available in the current literature, indicating an area for future research.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), phosphine ligand (e.g., SPhos; 4 mol%), and base (e.g., K₃PO₄; 2.0 mmol) is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., Toluene/H₂O mixture) is added, and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl bromide (1.0 mmol), amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃; 1-2 mol%), phosphine ligand (e.g., XPhos; 2-4 mol%), and a strong base (e.g., NaOtBu; 1.4 mmol) are combined. The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is stirred at the indicated temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with a suitable solvent (e.g., diethyl ether or ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl bromide (1.0 mmol) and terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), a copper(I) co-catalyst (e.g., CuI; 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine; 2-3 equivalents). The reaction mixture is deoxygenated by bubbling with argon for 15-20 minutes. The reaction is then stirred at room temperature or heated as required, under an inert atmosphere, until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing the Reaction Workflow

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions, highlighting the key stages from starting materials to the final purified product.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product ArylHalide Aryl Halide (e.g., this compound) ReactionVessel Reaction Mixture (Heated under Inert Atmosphere) ArylHalide->ReactionVessel CouplingPartner Coupling Partner (Boronic Acid, Amine, or Alkyne) CouplingPartner->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Solvent Solvent Solvent->ReactionVessel Extraction Extraction & Washing ReactionVessel->Extraction Cooling Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct Pure Coupled Product Purification->FinalProduct

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This comparative guide highlights the performance of this compound in key organic reactions, contextualized by data from related aryl bromides. The presence of a phenyl group at the ortho position to the bromine atom introduces significant steric hindrance, which is anticipated to decrease reaction rates and yields compared to the less encumbered 4-bromoanisole. However, the available literature lacks specific quantitative data for this compound, representing a critical gap for researchers. The provided experimental protocols offer a starting point for the systematic evaluation of this and other sterically demanding substrates. Further experimental investigation is necessary to fully elucidate the reactivity of this compound and to optimize reaction conditions for its efficient use in organic synthesis.

References

An Economic Analysis of Synthetic Routes to 2-Phenyl-4-bromoanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Phenyl-4-bromoanisole, a valuable building block in medicinal chemistry and materials science, can be synthesized through various methods. This guide provides an objective comparison of the most viable synthetic strategies, supported by experimental data, to aid in the selection of the most economically advantageous route.

This analysis focuses on two primary synthetic pathways: the regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromoanisole and a two-step route involving the synthesis of 4-bromo-2-phenylphenol followed by methylation. The economic viability of each method is assessed based on factors such as reaction yield, catalyst cost and loading, reagent cost, and reaction time.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods for this compound.

Parameter Method 1: Regioselective Suzuki-Miyaura Coupling Method 2: Two-Step Phenol Synthesis and Methylation
Starting Material 2,4-Dibromoanisole5-Bromosalicylaldehyde and Aniline (for intermediate)
Key Reagents Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Grignard reagent (e.g., PhMgBr), Methylating agent (e.g., Dimethyl sulfate)
Catalyst Loading Typically 1-5 mol%N/A for methylation; catalyst used in intermediate synthesis
Reaction Temperature 80-100 °CVaries (Grignard reaction often at low temp; methylation at RT to reflux)
Reaction Time 12-24 hours24-48 hours (cumulative for two steps)
Overall Yield Moderate to Good (estimated 60-80%)Moderate (estimated 50-70%)
Purification Column chromatographyColumn chromatography for both steps

Experimental Protocols

Method 1: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dibromoanisole

This method leverages the differential reactivity of the bromine atoms on the anisole ring, allowing for a selective reaction at the more sterically accessible and electronically favorable C-2 position.

Protocol:

  • To a solution of 2,4-dibromoanisole (1.0 eq) in a suitable solvent (e.g., toluene, dioxane) is added phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Two-Step Synthesis via 4-Bromo-2-phenylphenol and Subsequent Methylation

This route involves the initial synthesis of a phenol intermediate, which is then methylated to yield the final product.

Step 2a: Synthesis of 4-Bromo-2-phenylphenol

A plausible route to the key intermediate, 4-bromo-2-phenylphenol, involves the reaction of 5-bromosalicylaldehyde with a phenylating agent like a Grignard reagent, followed by subsequent chemical transformations. A related synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol proceeds by the direct condensation of 5-bromosalicylaldehyde and aniline in ethanol with a reported yield of 91%.[1][2] While not the direct target intermediate, this high-yielding reaction for a structurally similar compound suggests the feasibility of obtaining the phenol intermediate in good yields.

Step 2b: Methylation of 4-Bromo-2-phenylphenol

Protocol:

  • To a solution of 4-bromo-2-phenylphenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF) is added a base (e.g., K₂CO₃, NaH) and a methylating agent such as dimethyl sulfate or methyl iodide (1.1-1.5 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Economic Analysis

From an economic standpoint, the Regioselective Suzuki-Miyaura Coupling (Method 1) appears to be the more favorable route for the synthesis of this compound. The primary reasons for this are:

  • Fewer Synthetic Steps: A one-step synthesis is generally more time and resource-efficient than a two-step process, reducing labor and solvent costs.

  • Reagent Availability and Cost: Phenylboronic acid and common palladium catalysts are readily available from commercial suppliers. While palladium catalysts can be expensive, their loading is typically low (1-5 mol%), and advancements in catalyst technology are continually improving their efficiency and recyclability. The starting material for Method 2, 5-bromosalicylaldehyde, may be more expensive than 2,4-dibromoanisole.

The Two-Step Phenol Synthesis and Methylation (Method 2) , while a viable synthetic strategy, presents several economic disadvantages. The additional synthetic and purification steps increase the overall cost in terms of solvents, reagents, and labor. The handling of potentially hazardous reagents like dimethyl sulfate also requires special precautions, which can add to the operational costs.

Logical Workflow for Synthesis Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method based on key decision-making factors.

SynthesisMethodSelection Workflow for Synthesis Method Selection start Define Synthesis Target: This compound econ_analysis Economic Feasibility Analysis start->econ_analysis method1 Method 1: Regioselective Suzuki Coupling econ_analysis->method1 method2 Method 2: Two-Step Phenol Route econ_analysis->method2 decision Select Optimal Method method1->decision method2->decision implement Implement Synthesis & Purification decision->implement

Caption: A flowchart outlining the decision-making process for selecting a synthesis method for this compound.

Conclusion

Based on the available data and established chemical principles, the Regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromoanisole is the recommended method for the synthesis of this compound from an economic perspective. Its single-step nature, potential for high yield, and the use of readily available reagents make it a more efficient and cost-effective approach compared to the two-step phenol synthesis and methylation route. Further process optimization of the Suzuki-Miyaura reaction, including catalyst screening and reaction condition refinement, could lead to even greater economic benefits for the large-scale production of this important chemical intermediate.

References

A Comparative Guide to the Environmental Impact of 2-Phenyl-4-bromoanisole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Suzuki-Miyaura and Ullmann Condensation Routes

The synthesis of 2-Phenyl-4-bromoanisole, a key intermediate in the development of various pharmaceuticals and functional materials, is achievable through several synthetic pathways. This guide provides a comparative analysis of two prominent methods: the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation. The focus of this comparison is to evaluate the environmental impact of each route, providing researchers with data to make informed decisions that align with the principles of green chemistry.

Executive Summary

This guide presents a quantitative comparison of the Suzuki-Miyaura and Ullmann condensation routes for the synthesis of this compound. The analysis, based on established green chemistry metrics, reveals that the Suzuki-Miyaura reaction generally offers a more environmentally benign approach. This is primarily attributed to its milder reaction conditions, higher atom economy, and lower theoretical waste generation. However, the choice of catalyst and solvent in the Suzuki-Miyaura reaction significantly influences its overall environmental footprint. The Ullmann condensation, while a classic method, typically requires harsh reaction conditions and stoichiometric amounts of copper, leading to a greater environmental burden.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the two synthesis routes. These values are derived from representative experimental protocols and are intended to provide a comparative baseline. Actual results may vary depending on specific experimental conditions and optimization.

Table 1: Reaction Parameters

ParameterSuzuki-Miyaura CouplingUllmann Condensation
Reactants 4-bromoanisole, Phenylboronic acid4-bromoanisole, Benzene
Catalyst Pd(PPh₃)₄ (catalytic)Copper powder (stoichiometric)
Solvent Toluene/Ethanol/WaterN,N-Dimethylformamide (DMF)
Base K₂CO₃-
Temperature 80-100°C150-200°C
Reaction Time 12-24 hours24-48 hours
Typical Yield 85-95%40-60%

Table 2: Green Chemistry Metrics

MetricSuzuki-Miyaura CouplingUllmann Condensation
Atom Economy ~80%~55%
Reaction Mass Efficiency (RME) Higher (dependent on yield and excess reagents)Lower
E-Factor (Environmental Factor) Lower (less waste generated per kg of product)Higher
Process Mass Intensity (PMI) Lower (less total mass used per kg of product)Higher

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example for the synthesis of this compound via a Suzuki-Miyaura coupling.

Materials:

  • 4-bromoanisole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 2:1:1 mixture of toluene, ethanol, and water as the solvent.

  • The reaction mixture is degassed and then heated to reflux (approximately 80-100°C) with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Ullmann Condensation

As specific literature for the direct Ullmann condensation of 4-bromoanisole with benzene to form this compound is scarce, the following is a generalized protocol based on analogous Ullmann reactions. This route is presented for comparative purposes and may require significant optimization.

Materials:

  • 4-bromoanisole (1.0 eq)

  • Benzene (as solvent and reactant)

  • Copper powder (2.0 eq)

  • N,N-Dimethylformamide (DMF) (as a high-boiling solvent)

Procedure:

  • In a high-pressure reaction vessel, combine 4-bromoanisole and activated copper powder.

  • Add a mixture of benzene and DMF.

  • The vessel is sealed and heated to a high temperature (typically 150-200°C) with vigorous stirring for 24-48 hours.

  • After cooling, the reaction mixture is filtered to remove the copper residues.

  • The filtrate is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by distillation or chromatography to isolate this compound.

Environmental Impact Analysis

Atom Economy

The Suzuki-Miyaura reaction demonstrates a significantly higher atom economy.[1] This is because a larger proportion of the atoms from the reactants are incorporated into the final product. In contrast, the Ullmann condensation, particularly in its classic form using stoichiometric copper, generates a substantial amount of inorganic waste (copper salts), leading to a lower atom economy.

Solvents and Reagents

The choice of solvent is a critical factor in the environmental impact of a synthesis.[2][3] The Suzuki-Miyaura reaction can often be performed in greener solvent systems, including aqueous mixtures, which reduces the reliance on hazardous organic solvents.[2] In contrast, the Ullmann condensation traditionally requires high-boiling, polar aprotic solvents like DMF, which are associated with significant health and environmental concerns.

The Suzuki-Miyaura reaction utilizes a catalytic amount of palladium, which, although a precious metal with its own environmental footprint from mining and refining, is used in very small quantities and can potentially be recycled.[4][5][6] The Ullmann condensation, in its classical form, uses stoichiometric amounts of copper, leading to larger quantities of metal waste that require treatment and disposal.[7][8][9]

Waste Generation

The primary byproducts of the Suzuki-Miyaura reaction are boronic acid derivatives and inorganic salts from the base, which are generally considered less hazardous than the waste from the Ullmann reaction. The Ullmann condensation generates significant amounts of copper-containing waste, which can be toxic to aquatic life and requires careful disposal.[9]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis routes, the following diagrams are provided in the DOT language.

Suzuki_Miyaura_Workflow Reactants 4-bromoanisole + Phenylboronic acid Reaction Reflux (80-100°C) 12-24h Reactants->Reaction Catalyst Pd(PPh₃)₄ (cat.) K₂CO₃ (base) Catalyst->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura Synthesis Workflow

Ullmann_Condensation_Workflow Reactants 4-bromoanisole + Benzene Reaction High Temperature (150-200°C) 24-48h Reactants->Reaction Reagent Copper powder (stoich.) Reagent->Reaction Solvent DMF Solvent->Reaction Workup Filtration Aqueous Workup Reaction->Workup Purification Distillation/Chromatography Workup->Purification Product This compound Purification->Product

Ullmann Condensation Synthesis Workflow

Conclusion

Based on the comparative analysis of green chemistry metrics and overall process conditions, the Suzuki-Miyaura cross-coupling reaction presents a more environmentally favorable route for the synthesis of this compound compared to the traditional Ullmann condensation. Its milder reaction conditions, higher atom economy, and the potential for using greener solvents contribute to a more sustainable process. While the palladium catalyst has an environmental impact, its catalytic nature and potential for recycling mitigate this concern. The Ullmann condensation, with its harsh conditions and generation of significant metal waste, represents a less green alternative.

For researchers and drug development professionals aiming to incorporate green chemistry principles into their synthetic strategies, the Suzuki-Miyaura reaction is the recommended starting point for the synthesis of this compound. Further optimization of the Suzuki-Miyaura protocol, such as exploring heterogeneous catalysts for easier separation and reuse, and utilizing even greener solvent alternatives, can further enhance its environmental profile.

References

Safety Operating Guide

Safe Disposal of 2-Phenyl-4-bromoanisole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Phenyl-4-bromoanisole.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is compiled from the SDS of structurally similar compounds, including 4-bromoanisole and 2-bromoanisole, and should be used as a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Key Safety and Hazard Information

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin irritation. It is also expected to be toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is crucial.

Personal Protective Equipment (PPE) during handling and disposal should include:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., Nitrile rubber)

  • Appropriate protective clothing to prevent skin exposure

  • Respiratory protection if vapors or aerosols are generated

Quantitative Data for Related Compounds

The following table summarizes key quantitative data for compounds structurally related to this compound to provide an indication of its expected physical and chemical properties.

Property4-Bromoanisole2-Bromoanisole
Molecular Formula C₇H₇BrOC₇H₇BrO
Melting Point 9 - 10 °C[2][3]Not Available
Boiling Point 223 °C[2][3]Not Available
Density 1.494 g/cm³ (at 25 °C)Not Available
Flash Point 94 °C[2][3]Not Available

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[1]

Experimental Protocol for Disposal:

  • Waste Identification and Classification:

    • Characterize the waste material. This compound and materials contaminated with it should be classified as hazardous waste.[1][2]

  • Waste Segregation and Storage:

    • Do not mix this compound waste with other waste streams.

    • Store the waste in its original or a compatible, properly labeled, and tightly sealed container.[1][2]

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • All waste disposal must be handled by an approved waste disposal plant.

  • Decontamination of Empty Containers:

    • Empty containers should be handled as the product itself.

    • If permissible by regulations, containers may be punctured to prevent reuse and disposed of in an authorized landfill.[1] Alternatively, consult with your disposal provider about container recycling programs.[4]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Remove all ignition sources.[1]

    • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[4][5]

    • Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[5]

    • Do not allow the product to enter drains.[5]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow A Step 1: Waste Identification Classify as Hazardous Waste B Step 2: Segregation & Storage Store in a labeled, sealed container in a cool, dry, ventilated area. A->B C Step 3: Arrange Disposal Contact EHS or a licensed contractor. B->C D Step 4: Container Decontamination Handle empty containers as hazardous waste. B->D E Step 5: Professional Disposal Transport to an approved waste disposal facility. C->E D->E F Spill Occurs G Spill Management Contain with inert material, collect, and dispose of as hazardous waste. F->G G->B

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Phenyl-4-bromoanisole

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment

Based on data for analogous bromoanisole compounds, 2-Phenyl-4-bromoanisole should be treated as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards should be worn.[1][2][3] A face shield may also be necessary.[1]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, PVC) must be worn.[2][4] Protective clothing, such as a lab coat or overalls, is required to prevent skin contact.[1][3][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., Type A) should be used.[4]
Footwear Safety shoes are recommended.[1]

Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[1][3]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated workspace, preferably a certified chemical fume hood.[1]

  • Verify that an emergency eyewash station and safety shower are accessible and operational.[1][3]

  • Prepare all necessary PPE and ensure it is in good condition.

  • Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[3][5]

2. Handling:

  • Avoid all personal contact, including inhalation of vapors or mists.[4]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.[1]

  • Keep the container tightly closed when not in use.[1][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers securely sealed and protected from physical damage.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

4. Spill Response:

  • Minor Spills: Remove all ignition sources.[4] Absorb the spill with an inert material and place it in a suitable, labeled container for disposal.[3][5] Ventilate the area.[1]

  • Major Spills: Evacuate the area and move upwind.[4] Alert emergency responders.[4] Only trained personnel with appropriate PPE should attempt to control the spill.[4]

5. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[4]

  • Do not allow the chemical to enter drains or waterways.[2]

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly. Consider consulting with a licensed professional waste disposal service.[7]

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][9] If skin irritation occurs, seek medical advice.
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting.[1][5] Rinse the mouth with water.[2] Seek immediate medical attention.[1][5]

Experimental Protocol Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_spill Ready Spill Kit prep_workspace->prep_spill handle_chemical Handle this compound prep_spill->handle_chemical store_chemical Store in a Cool, Dry, Well-Ventilated Area handle_chemical->store_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate dispose_waste Dispose of Waste via Licensed Contractor remove_ppe Doff PPE Correctly decontaminate->remove_ppe remove_ppe->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.